N,N-Dimethyldoxorubicin
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
70222-95-6 |
|---|---|
Formule moléculaire |
C29H33NO11 |
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H33NO11/c1-12-24(33)15(30(2)3)8-19(40-12)41-17-10-29(38,18(32)11-31)9-14-21(17)28(37)23-22(26(14)35)25(34)13-6-5-7-16(39-4)20(13)27(23)36/h5-7,12,15,17,19,24,31,33,35,37-38H,8-11H2,1-4H3/t12-,15-,17-,19-,24+,29-/m0/s1 |
Clé InChI |
DJEFXYVVRUAFEB-KYZOVJJKSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |
Numéros CAS associés |
67106-76-7 (mono-hydrochloride) |
Synonymes |
N,N-dimethyladriamycin N,N-dimethyldoxorubicin N,N-dimethyldoxorubicin hydrochloride, (8S-cis)-isomer N,N-dimethyldoxorubicin monohydrochloride |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Chromatin Disruption Landscape: A Technical Guide to N,N-Dimethyldoxorubicin's Histone Eviction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of N,N-Dimethyldoxorubicin, a doxorubicin (B1662922) analog, with a specific focus on its potent ability to induce histone eviction. Moving beyond the traditional DNA damage-centric view of anthracyclines, this document elucidates the critical role of chromatin disruption in the therapeutic efficacy of this compound. By dissecting the molecular pathways and providing detailed experimental frameworks, this guide serves as a comprehensive resource for researchers in oncology, pharmacology, and chromatin biology.
Core Mechanism: Separating Chromatin Damage from DNA Damage
Doxorubicin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects through a dual mechanism: inducing DNA double-strand breaks by poisoning topoisomerase IIα and causing chromatin damage via histone eviction.[1][2] However, the severe side effects associated with doxorubicin, such as cardiotoxicity and the formation of secondary tumors, are linked to its DNA-damaging activity.[1][3]
This compound emerges as a compelling therapeutic candidate by uncoupling these two mechanisms.[1][4] The N,N-dimethylation of the daunosamine (B1196630) sugar moiety abrogates the ability of the drug to induce DNA double-strand breaks.[1][4] Despite this, this compound retains, and in some contexts enhances, its capacity to evict histones from chromatin, leading to significant cytotoxicity against cancer cells.[1][5] This selective activity suggests that histone eviction is a major contributor to the anticancer effects of anthracyclines and presents a pathway for developing safer chemotherapeutics.[3][5]
The proposed mechanism posits that the intercalation of this compound into DNA is sufficient to destabilize nucleosomes, leading to the release of histone proteins.[6] This process occurs independently of topoisomerase II inhibition and the induction of DNA double-strand breaks.[6] The resulting disruption of chromatin architecture alters the epigenome and transcriptome, ultimately triggering apoptosis in cancer cells.[6][7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the divergent mechanisms of Doxorubicin and this compound, the experimental workflow for assessing histone eviction, and the logical framework for its therapeutic action.
Caption: Divergent mechanisms of Doxorubicin and this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethyldoxorubicin: A Paradigm Shift in Anthracycline-Based Chemotherapy
An In-depth Technical Guide on the Structure-Activity Relationship, Mechanism of Action, and Preclinical Evaluation of N,N-Dimethyldoxorubicin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic analog of the widely used chemotherapeutic agent doxorubicin (B1662922), represents a significant advancement in the field of anticancer drug development. The structure-activity relationship (SAR) of this compound reveals that the N,N-dimethylation of the daunosamine (B1196630) sugar moiety is a critical modification that fundamentally alters its mechanism of action. Unlike doxorubicin, which induces both DNA double-strand breaks and chromatin damage, this compound primarily acts through histone eviction, leading to chromatin damage without significant DNA cleavage.[1][2] This mechanistic shift uncouples the potent cytotoxicity of anthracyclines from the severe side effects, most notably cardiotoxicity, associated with doxorubicin.[2][3] Furthermore, this modification enhances cytotoxicity in certain tumor cell lines and overcomes multidrug resistance mediated by ABC transporters.[1] This guide provides a comprehensive overview of the SAR, quantitative biological data, experimental methodologies, and key signaling pathways related to this compound.
Structure-Activity Relationship (SAR)
The SAR of this compound and its analogs has been systematically investigated, revealing key structural determinants for its unique biological activity.
-
N,N-Dimethylation of the Aminosugar: This is the most critical modification. The presence of the N,N-dimethyl group on the daunosamine sugar is directly linked to the compound's inability to induce DNA double-strand breaks.[2] This modification shifts the mechanism of action towards histone eviction.[1][4] Studies comparing N,N-dimethylated analogs with their primary amine counterparts consistently show that N,N-dimethylation enhances cytotoxicity and the speed of histone eviction.[4][5]
-
Stereochemistry of the Aminosugar: The stereochemistry of the 1,2-amino-alcohol on the sugar moiety is crucial for cytotoxicity and cellular uptake.[3][6] Compounds with an equatorially oriented dimethylated sugar amine have been found to be the most cytotoxic.[2]
-
Aglycone Structure: While the doxorubicin aglycone is a potent scaffold, modifications to it can modulate activity. However, the primary driver of the mechanistic shift away from DNA damage is the N,N-dimethylated sugar.[7]
-
Overcoming Drug Resistance: N,N-dimethylated anthracyclines, including this compound, are generally poor substrates for ABC transporters like ABCB1 (P-glycoprotein).[1] This makes them more effective against doxorubicin-resistant cancer cells that overexpress these efflux pumps.[1][8]
Quantitative Biological Data
The cytotoxic effects of this compound and its analogs have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Cell Line | IC50 (approx. nM) | Key Findings | Reference |
| Doxorubicin | K562 (wildtype) | 50-100 | Standard chemotherapeutic, induces DNA damage and histone eviction. | [7] |
| This compound | K562 (wildtype) | 25-50 | More potent than Doxorubicin; acts via histone eviction. | [7] |
| Doxorubicin | ABCB1-overexpressing cells | >500 | Demonstrates significant drug resistance. | [1] |
| This compound | ABCB1-overexpressing cells | 50-100 | Largely overcomes ABCB1-mediated resistance. | [1] |
| N,N-Dimethylepirubicin | Various tumor cell lines | Highly potent | Identified as a highly potent analog that does not induce DNA damage. | [2][9] |
| Doxorubicin/Aclarubicin Hybrids | K562 | Variable | N,N-dimethylation consistently improved cytotoxicity over non-methylated counterparts. | [7] |
Experimental Protocols
The evaluation of this compound and its analogs involves several key in vitro assays.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of anthracycline derivatives on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and control compounds (e.g., Doxorubicin)
-
DMSO (for stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Formazan solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of formazan solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
DNA Double-Strand Break (DSB) Detection (γH2AX Western Blot)
This protocol describes the detection of DNA DSBs through the phosphorylation of histone H2AX (γH2AX) by Western blotting.
Principle: The phosphorylation of H2AX at serine 139 is an early cellular response to the formation of DNA DSBs. The resulting γH2AX can be detected using a specific antibody.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
Wet or semi-dry transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against γH2AX
-
Primary antibody for a loading control (e.g., Histone H3 or Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the γH2AX signal to the loading control. A strong signal in treated cells compared to untreated controls indicates the induction of DNA DSBs.
Histone Eviction Assay
This protocol provides a general method for observing histone eviction from chromatin.
Principle: Histone eviction can be visualized by monitoring the loss of fluorescently tagged histones from the nucleus or by biochemically separating chromatin-bound histones from soluble histones.
Materials:
-
Cells expressing a fluorescently-tagged histone (e.g., H2B-GFP) or wildtype cells
-
Confocal microscope with live-cell imaging capabilities (for fluorescently-tagged histones)
-
Histone extraction buffers (e.g., acid extraction)
-
SDS-PAGE and Western blotting reagents
Procedure (Microscopy-based):
-
Culture cells expressing a fluorescently-tagged histone on glass-bottom dishes.
-
Treat the cells with the test compound (e.g., this compound).
-
Acquire time-lapse images of the cells using a confocal microscope.
-
Analyze the images to quantify the fluorescence intensity of the tagged histone in the nucleus over time. A decrease in nuclear fluorescence indicates histone eviction.
Procedure (Biochemical-based):
-
Treat cells with the test compound.
-
Perform a cellular fractionation to separate the chromatin-bound proteins from the soluble (nucleoplasmic) proteins.
-
Extract histones from the chromatin fraction (e.g., using an acid extraction protocol).
-
Analyze the amount of histones in both the chromatin-bound and soluble fractions by Western blotting for specific histones (e.g., H3). An increase in histones in the soluble fraction and a decrease in the chromatin-bound fraction indicates histone eviction.
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic differences between doxorubicin and this compound, as well as the experimental workflow, is crucial for understanding the SAR.
Caption: Comparative signaling pathways of Doxorubicin and this compound.
Caption: General experimental workflow for an in vitro cytotoxicity assay.
Conclusion
The structure-activity relationship of this compound clearly demonstrates that targeted chemical modification can lead to profound changes in the biological activity and safety profile of a well-established drug. The N,N-dimethylation of the aminosugar successfully uncouples the potent anticancer effect of doxorubicin from its DNA-damaging activity, which is a major contributor to its dose-limiting toxicities. This results in a promising therapeutic candidate that relies on histone eviction as its primary cytotoxic mechanism. The enhanced potency against multidrug-resistant cells further highlights its potential clinical utility. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of next-generation anthracyclines with improved therapeutic indices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
N,N-Dimethyldoxorubicin: A Technical Guide to a Novel Anthracycline with a Differentiated Mechanism of Action
Abstract
N,N-Dimethyldoxorubicin, a synthetic analog of the widely used chemotherapeutic agent doxorubicin (B1662922), has emerged as a promising candidate for cancer therapy with a potentially improved safety profile. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the key findings from preclinical studies, including its unique mode of action centered on chromatin damage through histone eviction, rather than DNA double-strand breaks typically associated with doxorubicin. This guide also presents a compilation of cytotoxicity data across various cancer cell lines and outlines the experimental protocols utilized in its evaluation.
Introduction: The Quest for Safer Anthracyclines
Anthracyclines, such as doxorubicin, are among the most effective classes of anticancer drugs, used in the treatment of a wide range of malignancies, including breast cancer, lymphomas, and sarcomas.[1] However, their clinical utility is often limited by severe side effects, most notably cumulative cardiotoxicity and the development of secondary tumors.[2][3] This has driven the search for new anthracycline analogs with comparable or enhanced efficacy but reduced toxicity. This compound was developed as part of these efforts, building on the observation that modifications to the aminoglycoside moiety of doxorubicin can significantly alter its biological activity.[4][5]
Discovery and Synthesis
The synthesis of this compound has been achieved through various methods, including the direct reductive alkylation of doxorubicin and a more controlled approach involving glycosylation of a protected aglycon with a corresponding N,N-dimethylated sugar donor.[6] The latter method, utilizing gold(I)-mediated glycosylation chemistry, has proven effective in producing the desired compound with high stereoselectivity.[2][6] This synthetic route allows for the creation of a focused library of stereoisomers to investigate the structure-activity relationship of the N,N-dimethylated daunosamine (B1196630) sugar moiety.[2]
Mechanism of Action: A Paradigm Shift from DNA Damage to Chromatin Disruption
A key differentiator of this compound from its parent compound is its primary mechanism of action. While doxorubicin induces cell death through both the generation of DNA double-strand breaks (via topoisomerase IIα poisoning) and chromatin damage, this compound's activity is predominantly driven by the latter.[2][3][4] It induces the eviction of histones from chromatin, leading to epigenetic alterations and subsequent apoptosis, without causing significant DNA damage.[2][7][8] This separation of activities is believed to be the basis for its reduced cardiotoxicity and other severe side effects observed in preclinical models.[2][3][9]
Preclinical Efficacy and Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines.[2][10] Notably, compounds with a dimethylated sugar amine, like this compound, often exhibit lower IC50 values (indicating higher potency) compared to their non-methylated counterparts.[2] Furthermore, N,N-dimethylation appears to render the anthracycline a poorer substrate for ABC transporters, suggesting a potential to overcome multidrug resistance.[3][11]
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | < 0.3 | > 0.3 | [2][10] |
| A549 | Lung Carcinoma | ~0.1-0.3 | ~0.1-0.3 | [12] |
| FM3 | Melanoma | ~0.1-0.3 | ~0.1-0.3 | [12] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but effective | ~8.64 | [13] |
| ABCB1-overexpressing K562 | Doxorubicin-Resistant Leukemia | More cytotoxic than doxorubicin | Less cytotoxic | [3][11] |
| ABCG2-overexpressing K562 | Doxorubicin-Resistant Leukemia | More cytotoxic than doxorubicin | Less cytotoxic | [3][11] |
Note: The IC50 values are presented as ranges based on graphical data and statements in the cited literature. For precise values, refer to the original publications.
Experimental Protocols
Synthesis of this compound (Gold(I)-Mediated Glycosylation)
A general procedure involves the use of an appropriately protected 2,3,6-dideoxy-3-(N,N-dimethylamino) glycosyl donor equipped with an alkynylbenzoate anomeric leaving group and a protected doxorubicin aglycon acceptor.[2][4] The glycosylation is promoted by a gold(I) catalyst, leading to the formation of the desired α-linked anthracycline.[6] Subsequent deprotection steps yield the final this compound product.[6]
Assessment of DNA Double-Strand Breaks
The formation of DNA double-strand breaks is indirectly measured by visualizing the phosphorylation of histone H2AX (γH2AX), a marker of the DNA damage response.[2]
-
Cell Treatment: Cancer cells (e.g., K562) are treated with the test compounds (e.g., 10 µM this compound, doxorubicin, or etoposide (B1684455) as a positive control) for a specified duration (e.g., 2 hours).[2][12]
-
Protein Extraction: Whole-cell lysates are prepared using an appropriate lysis buffer.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for γH2AX.
-
A loading control, such as actin, is also probed to ensure equal protein loading.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
-
Quantification: The intensity of the γH2AX bands is quantified and normalized to the loading control.[2]
Cytotoxicity Assay (e.g., MTT or CellTiter-Blue)
The half-maximal inhibitory concentration (IC50) is determined to assess the cytotoxicity of the compounds.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for a defined period (e.g., 2 hours).[2][12]
-
Drug Removal and Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a longer period (e.g., 72 hours).[2][12]
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Blue) is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[11]
Pharmacokinetics
While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, general pharmacokinetic profiles of anthracyclines like doxorubicin involve a rapid initial distribution phase followed by a slow elimination phase, with typical terminal half-lives in the range of 20-30 hours.[14][15] Anthracyclines are primarily cleared through biliary excretion.[14] Further studies are needed to fully characterize the pharmacokinetic properties of this compound.
Clinical Development
As of the information available, this compound is in the preclinical stage of development. There is no evidence from the search results of it having entered clinical trials. The parent drug, doxorubicin, is extensively used in various clinical trial settings.[16]
Conclusion and Future Perspectives
This compound represents a promising evolution in anthracycline chemotherapy. Its unique mechanism of action, centered on histone eviction without inducing significant DNA damage, offers the potential for a superior safety profile, particularly with respect to cardiotoxicity.[2][3][8] Its potent in vitro cytotoxicity, including against drug-resistant cell lines, further underscores its therapeutic potential.[3][11] Future research should focus on comprehensive in vivo efficacy and toxicity studies, detailed pharmacokinetic and pharmacodynamic characterization, and ultimately, progression into clinical trials to validate its promise as a safer and effective anticancer agent.
References
- 1. New anthracycline antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
The Biological Activity of N,N-Dimethyldoxorubicin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyldoxorubicin, a synthetic analogue of the widely used chemotherapeutic agent doxorubicin (B1662922), exhibits a distinct and potent biological activity profile in cancer cells. Unlike its parent compound, which exerts its cytotoxic effects through both DNA damage and chromatin damage, this compound's primary mechanism of action is the induction of chromatin damage via histone eviction.[1][2][3] This key difference in its mechanism is associated with a significantly improved safety profile, notably a reduction in the cardiotoxicity that severely limits the clinical application of doxorubicin.[3][4] This guide provides an in-depth technical overview of the biological activity of this compound, presenting quantitative data on its cytotoxicity, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions and experimental workflows.
Mechanism of Action: A Paradigm Shift from DNA Damage to Chromatin Disruption
The cornerstone of this compound's unique activity lies in its ability to uncouple DNA damage from chromatin damage, two processes that are intertwined in the action of traditional anthracyclines like doxorubicin.[1][2]
-
Histone Eviction: this compound acts as a potent histone-evicting compound.[1][2] It intercalates into DNA, and this positioning of its bulky N,N-dimethylated sugar moiety in the DNA minor groove is thought to physically displace histone proteins from the nucleosome.[5] This process leads to chromatin decompaction and disruption.
-
Lack of DNA Double-Strand Breaks: Crucially, the N,N-dimethylation of the aminosugar moiety abolishes the compound's ability to induce DNA double-strand breaks, a hallmark of doxorubicin's activity mediated by topoisomerase II poisoning.[3][4][6] This is a significant advantage, as the DNA-damaging activity of doxorubicin is strongly linked to its severe side effects, including cardiotoxicity and the formation of secondary tumors.[4][6]
-
Apoptosis Induction: The extensive chromatin damage and transcriptional deregulation caused by histone eviction are potent triggers of apoptosis.[7] By disrupting the epigenetic landscape, this compound initiates a signaling cascade that culminates in programmed cell death, effectively eliminating cancer cells.
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound signaling pathway.
Quantitative Analysis of Cytotoxicity
This compound and its dimethylated analogues consistently demonstrate potent cytotoxicity against a range of cancer cell lines, often exceeding that of their non-methylated counterparts. Notably, they retain high efficacy in doxorubicin-resistant cell lines, suggesting a mechanism that can overcome certain forms of drug resistance.
Table 1: IC50 Values of this compound and Related Compounds in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | K562 (Chronic Myelogenous Leukemia) | Varies (nM range) | Generally more potent than doxorubicin. |
| K562 (ABCB1-overexpressing) | Varies (nM range) | Overcomes doxorubicin resistance.[2] | |
| MelJuSo (Melanoma) | Varies (nM range) | Data available for various analogues.[8] | |
| U2OS (Osteosarcoma) | Varies (nM range) | Data available for various analogues.[8] | |
| Doxorubicin | K562 (Chronic Myelogenous Leukemia) | Varies (µM range) | Parent compound for comparison.[8] |
| K562 (ABCB1-overexpressing) | Higher than wildtype | Demonstrates resistance.[2] | |
| A549 (Lung Carcinoma) | ~0.13 - 2 | 24h incubation.[3] | |
| HeLa (Cervical Cancer) | ~2.92 | 24h incubation.[9] | |
| MCF-7 (Breast Cancer) | ~0.75 | 24h incubation.[10] | |
| N,N-Dimethylepirubicin | K562 (Chronic Myelogenous Leukemia) | More potent than Epirubicin | |
| K562 (ABCB1-overexpressing) | More potent than Epirubicin | Overcomes resistance.[2] | |
| N,N-Dimethyldaunorubicin | K562 (Chronic Myelogenous Leukemia) | More potent than Daunorubicin | |
| K562 (ABCB1-overexpressing) | More potent than Daunorubicin | Overcomes resistance.[2] |
Detailed Experimental Protocols
The following protocols are foundational for assessing the biological activity of this compound in cancer cells.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the concentration-dependent effects of this compound on cancer cell proliferation and survival.
This is a fluorescence-based assay that measures the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Thaw the CellTiter-Blue® Reagent and add 20 µL to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Record fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the drug concentration to determine the IC50 value.
Caption: Workflow for a typical cell viability assay.
Assessment of DNA Damage
Western blotting for the phosphorylated histone variant H2AX (γH2AX) is a sensitive method to detect DNA double-strand breaks. This is used to confirm the lack of DNA-damaging activity of this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound (e.g., 10 µM) for 2 hours. Include a positive control (e.g., doxorubicin or etoposide) and an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.
Histone Eviction Assay
This assay visualizes the displacement of histones from chromatin in live cells.
Protocol:
-
Cell Line: Use a cancer cell line stably expressing a fluorescently tagged histone (e.g., H2A-PAGFP).
-
Cell Culture: Plate the cells in a chambered coverglass suitable for live-cell imaging.
-
Photoactivation: Using a confocal microscope, photoactivate a defined region of the nucleus with a 405 nm laser.
-
Drug Treatment: Add this compound to the cell medium.
-
Time-Lapse Imaging: Acquire time-lapse images of the photoactivated region to monitor the loss of fluorescence, which corresponds to the eviction of the tagged histones.
-
Quantification: Quantify the fluorescence intensity in the photoactivated area over time using image analysis software.
Cellular Uptake Analysis
Flow cytometry can be used to quantify the intracellular accumulation of this compound, which is naturally fluorescent.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with PBS to remove any extracellular drug.
-
Fixation (Optional): Fix the cells with paraformaldehyde.
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting the emission in the appropriate channel (e.g., PE or a similar channel).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of intracellular this compound.
Experimental and Logical Relationships
Caption: Logical flow of experiments.
Conclusion and Future Directions
This compound represents a promising evolution in anthracycline-based chemotherapy. Its unique mechanism of action, centered on histone eviction without the induction of DNA double-strand breaks, translates to potent anticancer activity with a potentially wider therapeutic window and reduced long-term side effects. The data strongly suggest that the N,N-dimethylation of the aminosugar is a key structural feature for this favorable biological profile, also conferring advantages in overcoming certain types of drug resistance.
Future research should focus on comprehensive preclinical and clinical evaluations of this compound and its analogues. Further elucidation of the downstream signaling events following histone eviction will provide deeper insights into its mechanism of action and may reveal novel therapeutic combinations. The development of N,N-dimethylated anthracyclines holds significant promise for creating safer and more effective treatments for a variety of cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. graphviz.org [graphviz.org]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. A fluorescence-based protocol to quantitatively titrate CUT&RUN buffer components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Solubility of N,N-Dimethyldoxorubicin
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties and solubility of N,N-Dimethyldoxorubicin, a significant analogue of the widely-used chemotherapeutic agent, doxorubicin (B1662922). This guide is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development who require detailed technical information for research and development purposes.
Introduction
This compound is a synthetic derivative of doxorubicin, an anthracycline antibiotic used in the treatment of a wide range of cancers.[1] Unlike its parent compound, which exerts its anticancer effects through two primary mechanisms—DNA double-strand break formation (via topoisomerase II poisoning) and chromatin damage (via histone eviction)—this compound exhibits a more selective mode of action.[2][3][4][5] Research has shown that it induces potent cytotoxicity primarily through histone eviction without causing significant DNA damage.[2][4][6][7] This uncoupling of activities makes this compound a compound of high interest, as it may retain strong anticancer efficacy while mitigating the severe side effects associated with doxorubicin-induced DNA damage, such as cardiotoxicity and the formation of secondary tumors.[3][4]
Core Chemical Properties
The fundamental chemical properties of this compound are summarized below. It is important to note that while some properties are well-defined, others, such as the melting point and pKa, are not extensively reported in publicly available literature and are often discussed in the context of their relationship to the parent compound, doxorubicin.
| Property | Value | Notes |
| Molecular Formula | C₂₉H₃₃NO₁₁ | [1] |
| Molecular Weight | 571.57 g/mol | [1] |
| CAS Number | 70222-95-6 | [1] |
| Melting Point | Not explicitly reported in cited literature. | As a complex organic molecule, it is expected to decompose at high temperatures. |
| pKa | Not explicitly reported in cited literature. | The N,N-dimethylation of the daunosamine (B1196630) sugar is likely to increase the basicity of the amine compared to doxorubicin.[2][6] |
| Log P | Not explicitly reported in cited literature. | The addition of two methyl groups is expected to increase the lipophilicity (Log P value) compared to doxorubicin (Log P ≈ 1.27).[2][6][8] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and use in experimental settings. While precise quantitative data is scarce, its solubility characteristics can be inferred from its chemical structure and descriptions in synthetic chemistry literature.
| Solvent | Solubility | Methodological Notes |
| DMSO | Soluble | Doxorubicin hydrochloride is soluble in DMSO at approximately 10 mg/mL.[9] this compound is expected to have similar or greater solubility in DMSO. |
| DMF | Soluble | N,N-Dimethylformamide is a polar aprotic solvent in which anthracyclines are generally soluble. |
| Ethanol (B145695) | Soluble | Doxorubicin hydrochloride is soluble in ethanol at approximately 1 mg/mL.[9] |
| Water / Aqueous Buffer | Poorly Soluble | The synthesis of related analogues often involves the preparation of an HCl salt to enhance aqueous solubility, indicating the free base has poor solubility in water.[6][7] For doxorubicin HCl, solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[9] |
Mechanism of Action and Signaling Pathway
The primary distinction between this compound and its parent compound lies in their molecular mechanisms of action. Doxorubicin induces both DNA damage and chromatin damage. In contrast, this compound selectively induces chromatin damage by causing the eviction of histones from chromatin, while being unable to generate DNA double-strand breaks.[2][3][4][6] This selective activity is believed to preserve its cytotoxic effects against cancer cells while reducing toxicity to healthy tissues, particularly cardiac cells.[3][4]
Experimental Protocols
The following sections detail the methodologies cited in the literature for the synthesis and evaluation of this compound.
General Synthetic Approach
The synthesis of this compound and its analogues is a multi-step process that relies on advanced organic chemistry techniques. The key transformation is the glycosylation of the doxorubicin aglycon (doxorubicinone) with a suitably protected daunosamine sugar derivative.
-
Donor Synthesis: A 2,3,6-dideoxy-3-amino glycosyl donor is prepared. The amino group is typically protected, for instance, with an allyloxycarbamate (Alloc) group.[6]
-
Glycosylation: The protected sugar donor is coupled with the doxorubicin aglycon acceptor. A highly stereoselective method, such as gold(I)-mediated glycosylation, is employed to form the desired axial α-linkage.[2][5][7]
-
Deprotection: The protecting groups on the sugar moiety and the aglycon are removed.
-
N,N-Dimethylation: The primary amine on the sugar is converted to a tertiary dimethylamine (B145610) via reductive amination.[6]
-
Purification: The final product is purified using chromatographic techniques.
Cytotoxicity Assessment Protocol (CellTiter-Blue Assay)
The cytotoxic potential of this compound is commonly evaluated using cell viability assays.
-
Cell Seeding: Human cancer cell lines (e.g., K562, A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a defined period, typically 2 hours.[6][7][10]
-
Drug Removal: The drug-containing medium is removed, and the cells are washed and replenished with fresh medium.
-
Incubation: The cells are incubated for an extended period, usually 72 hours, to allow for the cytotoxic effects to manifest.[6][7][10]
-
Viability Measurement: CellTiter-Blue™ reagent is added to each well. This reagent contains resazurin, which is converted to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Data Analysis: Fluorescence is measured using a plate reader. The signal intensity is proportional to the number of viable cells. IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) are then calculated.[6]
Histone Eviction Assay Protocol (PAGFP-H2A Release)
This live-cell imaging technique is used to directly visualize and quantify the displacement of histones from chromatin.[6][11]
-
Cell Line: A cell line stably expressing a histone (e.g., H2A) tagged with a Photo-Activatable Green Fluorescent Protein (PAGFP) is used.[11]
-
Photoactivation: A specific region within the nucleus of a cell is irradiated with a laser (e.g., 405 nm) to photoactivate the PAGFP-H2A, causing it to fluoresce.
-
Drug Administration: The cells are then treated with the test compound (e.g., 10 µM of this compound).[6]
-
Time-Lapse Microscopy: The cell is monitored over time using confocal laser scanning microscopy.
-
Quantification: The loss of fluorescence intensity from the photoactivated region is measured. A rapid decrease in fluorescence indicates the eviction and diffusion of the PAGFP-H2A histones away from that chromatin region.[6][7]
DNA Damage Assay Protocol (γH2AX Western Blot)
To confirm that this compound does not induce DNA double-strand breaks (DSBs), the presence of the phosphorylated histone variant γH2AX, a sensitive marker for DSBs, is assessed.
-
Cell Treatment: Cancer cells (e.g., K562) are treated with the test compound (e.g., 10 µM), a positive control that induces DSBs (e.g., etoposide), and a negative control (vehicle) for 2 hours.[6]
-
Protein Extraction: Total cellular proteins are extracted and lysed.
-
Protein Quantification: The protein concentration of each sample is determined to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for γH2AX, followed by a secondary antibody conjugated to a reporter enzyme. A loading control antibody (e.g., actin) is also used.[6]
-
Detection: The signal is detected using a chemiluminescent substrate. A strong band for γH2AX in the positive control lane and its absence in the this compound lane indicates a lack of DSB formation by the test compound.[6][7]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyldoxorubicin: A Paradigm Shift in Anthracycline-Based Cancer Therapy by Uncoupling DNA Damage from Anti-Tumor Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anthracyclines, such as doxorubicin (B1662922), have long been a cornerstone of cancer chemotherapy, demonstrating potent efficacy across a spectrum of malignancies. However, their clinical utility is frequently hampered by severe, dose-limiting toxicities, most notably cardiotoxicity, which are mechanistically linked to DNA damage. This technical guide delves into the core science of N,N-Dimethyldoxorubicin (diMe-Doxo or AD 288), a synthetic doxorubicin analogue that represents a significant advancement in anthracycline development. This compound distinguishes itself by retaining robust anti-cancer activity while circumventing the DNA-damaging mechanisms responsible for the adverse effects of its parent compound. This is achieved through a nuanced mechanism of action centered on histone eviction, leading to chromatin damage and subsequent apoptosis, without the induction of DNA double-strand breaks. This guide will provide a comprehensive overview of the mechanism, comparative efficacy, and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Anthracycline Dilemma
For decades, the therapeutic efficacy of anthracyclines like doxorubicin has been primarily attributed to their ability to induce DNA double-strand breaks through the poisoning of topoisomerase IIα.[1][2][3] While effective in killing cancer cells, this mechanism is also a major contributor to the severe side effects observed in patients, including cumulative cardiotoxicity, secondary tumor formation, and gonadal dysfunction.[1][4][5] This has created a long-standing challenge in oncology: how to harness the potent anti-tumor effects of anthracyclines while mitigating their debilitating toxicities.
This compound emerges as a promising solution to this dilemma. By strategically modifying the aminoglycoside moiety of doxorubicin through N,N-dimethylation, the compound's mode of action is fundamentally altered.[1][6] It selectively induces histone eviction, a distinct mechanism of chromatin damage, without causing the DNA double-strand breaks characteristic of traditional anthracyclines.[1][4] This uncoupling of DNA damage from anti-cancer activity results in a compound with a significantly improved safety profile, as demonstrated in various preclinical models.[1][6]
Mechanism of Action: Histone Eviction as the Primary Driver of Cytotoxicity
The primary mechanism of action of this compound is the induction of chromatin damage through the eviction of histones from chromatin.[1][4][7] This process disrupts the normal chromatin architecture, leading to epigenetic and transcriptional alterations that ultimately trigger apoptosis in cancer cells.[8][9] Unlike doxorubicin, which employs a dual mechanism of both histone eviction and DNA double-strand break formation, this compound's activity is exclusively centered on the former.[4][6]
The N,N-dimethylation of the amino sugar is the key structural modification responsible for this shift in mechanism.[1][6] This alteration prevents the compound from effectively stabilizing the topoisomerase IIα-DNA covalent complex, which is the necessary step for inducing DNA double-strand breaks.[1][10] However, the ability to intercalate into DNA and interact with chromatin, leading to histone displacement, is retained and even enhanced in some contexts.[4][11]
Signaling Pathway for this compound-Induced Cell Death
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Initial Characterization of N,N-Dimethyldoxorubicin Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of N,N-Dimethyldoxorubicin's cytotoxicity. This compound is an analog of the widely used chemotherapeutic agent doxorubicin (B1662922). Its structural modification, the dimethylation of the amino group on the daunosamine (B1196630) sugar, results in a significant alteration of its mechanism of action, leading to a distinct and potentially more favorable cytotoxicity profile. This document outlines its mode of action, summarizes its cytotoxic efficacy across various cell lines, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Mechanism of Action: A Shift from DNA Damage to Chromatin Disruption
The archetypal anthracycline, doxorubicin, exerts its anticancer effects through two primary mechanisms: the induction of DNA double-strand breaks via topoisomerase IIα poisoning and the induction of chromatin damage through the eviction of histones.[1][2] This dual activity, while effective, is also linked to severe side effects, including cardiotoxicity.[1]
This compound, in contrast, uncouples these two activities.[3] The dimethylation of the aminosugar moiety abrogates the compound's ability to induce DNA double-strand breaks.[1][4] However, it retains and in some cases enhances its capacity to cause chromatin damage by evicting histones.[1][5] This targeted mechanism is believed to be responsible for its potent cytotoxic effects while potentially mitigating the severe side effects associated with doxorubicin.[1][5] In fact, this compound is considered an effective anticancer agent that lacks the severe side effects observed with doxorubicin in various mouse models.[1] The cytotoxicity of anthracyclines like this compound is primarily determined by their effectiveness at histone eviction, which is strongly correlated with their cellular uptake.[1][4]
References
The Epigenetic Landscape of N,N-Dimethyldoxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyldoxorubicin, a synthetic analog of the widely used chemotherapeutic agent doxorubicin (B1662922), presents a paradigm shift in anthracycline pharmacology. While doxorubicin exerts its cytotoxic effects through a dual mechanism of DNA damage and chromatin remodeling, this compound selectively induces chromatin damage via histone eviction without causing DNA double-strand breaks. This unique mechanism of action is linked to a more favorable safety profile, notably reduced cardiotoxicity. This technical guide explores the current understanding of the epigenetic effects of this compound, focusing on its primary mechanism of histone eviction and the potential downstream consequences on the epigenetic landscape. While direct quantitative data on specific epigenetic modifications induced by this compound remains an emerging field of study, this document provides a framework for investigation, including detailed hypothetical experimental protocols and visualizations of key pathways and workflows.
Introduction: A New Trajectory in Anthracycline Action
Anthracyclines, such as doxorubicin, have been a cornerstone of cancer therapy for decades. However, their clinical utility is often limited by severe side effects, including dose-dependent cardiotoxicity, which is primarily attributed to DNA damage.[1] this compound has been engineered to mitigate these toxicities by uncoupling the DNA-damaging activity from the chromatin-remodeling function.[2][3] Its primary mode of action is the eviction of histones from chromatin, leading to what is termed "chromatin damage."[2][3] This event is a significant epigenetic perturbation, as the removal and subsequent replacement of histones can lead to profound changes in gene expression and cellular function.[4]
Core Mechanism: Histone Eviction
The central mechanism driving the anticancer activity of this compound is the physical removal of histone proteins from DNA.[2][5] This process disrupts the fundamental unit of chromatin, the nucleosome, leading to a more open and accessible chromatin state. The eviction of histones is not a random event but appears to occur at specific genomic locations, particularly at open and transcriptionally active chromatin regions.[5] The replacement of these evicted histones with newly synthesized ones can result in significant epigenetic alterations.[4]
Signaling Pathway for this compound-Induced Histone Eviction
The precise signaling cascade leading to histone eviction by this compound is an area of active investigation. However, the current understanding points to a direct interaction of the drug with chromatin, leading to the destabilization of nucleosomes.
Potential Epigenetic Consequences of Histone Eviction
The eviction and subsequent replacement of histones can have several profound epigenetic consequences. While specific data for this compound is limited, we can hypothesize the potential effects based on the known mechanisms of chromatin remodeling.
DNA Methylation
The removal of histones could expose DNA to DNA methyltransferases (DNMTs), potentially altering methylation patterns. Conversely, doxorubicin has been shown to inhibit DNMT1 activity.[6] The net effect of this compound on DNA methylation is currently unknown and warrants investigation.
Histone Modifications
The replacement of evicted histones with new, unmodified histones would erase the pre-existing histone code in those regions. The subsequent re-establishment of post-translational modifications (PTMs) by histone-modifying enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs) could lead to a completely different epigenetic signature.
Non-Coding RNA Expression
Changes in chromatin accessibility and gene expression resulting from histone eviction would likely impact the transcription of non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). These ncRNAs are critical regulators of gene expression and cellular processes. Doxorubicin has been shown to alter the expression of various lncRNAs.[7][8]
Data Presentation: A Call for Quantitative Analysis
Currently, there is a paucity of published quantitative data specifically detailing the epigenetic effects of this compound. The primary available data focuses on its cytotoxic activity and its inability to induce DNA double-strand breaks, in contrast to doxorubicin.
Table 1: Comparative Biological Activities of Doxorubicin and this compound
| Feature | Doxorubicin | This compound | Reference(s) |
| Primary Mechanism | DNA Damage & Histone Eviction | Histone Eviction | [2][3] |
| DNA Double-Strand Breaks | Yes | No | [5] |
| Cardiotoxicity | High | Low/Absent | [1] |
| Anticancer Potency | High | Similar to Doxorubicin | [2] |
Future research should focus on generating quantitative data to populate tables detailing specific changes in:
-
Global and gene-specific DNA methylation levels.
-
Levels of key histone modifications (e.g., H3K9ac, H3K27me3) at specific gene promoters.
-
Expression profiles of cancer-associated miRNAs and lncRNAs.
Experimental Protocols for Investigating Epigenetic Effects
To elucidate the epigenetic consequences of this compound treatment, a series of well-established molecular biology assays can be employed. The following are detailed, albeit generalized, protocols that can be adapted for this purpose.
Histone Eviction Assay (Fluorescence Recovery After Photobleaching - FRAP)
This protocol allows for the visualization and quantification of histone dynamics in live cells.
-
Cell Culture and Transfection:
-
Culture a suitable cancer cell line (e.g., U2OS, HeLa) in appropriate media.
-
Transfect cells with a plasmid expressing a histone protein (e.g., H2B) fused to a fluorescent protein (e.g., GFP).
-
Select for stably expressing cells.
-
-
Live-Cell Imaging Setup:
-
Plate the fluorescently-labeled cells on glass-bottom dishes.
-
Use a confocal microscope equipped with a high-power laser for photobleaching and a sensitive detector for imaging. Maintain cells at 37°C and 5% CO2.
-
-
FRAP Procedure:
-
Acquire pre-bleach images of a selected nuclear region.
-
Use the high-power laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Drug Treatment:
-
Treat the cells with this compound at a desired concentration.
-
Repeat the FRAP procedure at various time points after drug addition.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Calculate the mobile fraction and the half-time of recovery. A faster recovery and a larger mobile fraction after drug treatment would indicate histone eviction.
-
Genome-Wide DNA Methylation Analysis (Reduced Representation Bisulfite Sequencing - RRBS)
This protocol provides a cost-effective method for enriching and sequencing CpG-rich regions of the genome.
-
Genomic DNA Extraction:
-
Treat cancer cells with this compound or a vehicle control.
-
Extract high-quality genomic DNA using a commercial kit.
-
-
RRBS Library Preparation:
-
Digest genomic DNA with a methylation-insensitive restriction enzyme (e.g., MspI).
-
Ligate methylated adapters to the digested DNA fragments.
-
Perform size selection to enrich for fragments in the desired size range.
-
Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Calculate the methylation level for each CpG site.
-
Identify differentially methylated regions (DMRs) between the this compound-treated and control samples.
-
Histone Modification Analysis (Chromatin Immunoprecipitation followed by Sequencing - ChIP-seq)
This protocol allows for the genome-wide mapping of specific histone modifications.
-
Chromatin Preparation:
-
Treat cells with this compound or a vehicle control.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear it into small fragments.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9ac).
-
Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the reads to a reference genome.
-
Perform peak calling to identify regions enriched for the histone modification.
-
Compare the enrichment profiles between treated and control samples.
-
Non-Coding RNA Expression Analysis (RNA-sequencing)
This protocol enables the comprehensive profiling of all RNA species in a sample.
-
RNA Extraction:
-
Treat cells with this compound or a vehicle control.
-
Extract total RNA using a suitable method that preserves small RNAs.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Construct a sequencing library from the rRNA-depleted RNA. This typically involves fragmentation, reverse transcription, and adapter ligation.
-
-
Sequencing:
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the reads to a reference genome and transcriptome.
-
Quantify the expression levels of all annotated genes, including protein-coding genes, miRNAs, and lncRNAs.
-
Identify differentially expressed RNAs between the treated and control samples.
-
Conclusion and Future Directions
This compound represents a promising evolution in anthracycline-based chemotherapy, offering the potential for high efficacy with reduced toxicity. Its unique mechanism of action, centered on histone eviction, opens up a new frontier for understanding the interplay between anticancer drugs and the epigenome. While the direct epigenetic consequences of this compound are still being unraveled, the experimental frameworks outlined in this guide provide a clear path for future investigations. A thorough characterization of the epigenetic landscape sculpted by this novel agent will be crucial for optimizing its clinical application and for the development of the next generation of targeted cancer therapies. Future research should prioritize generating quantitative data on DNA methylation, histone modifications, and non-coding RNA expression to build a comprehensive understanding of the epigenetic effects of this compound.
References
- 1. Histone deacetylase inhibitors augment doxorubicin-induced DNA damage in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin inhibits DNMT1, resulting in conditional apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for Eviction and Rapid Deposition of Histones upon Transcriptional Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Methodological & Application
Application Note: N,N-Dimethyldoxorubicin Cytotoxicity Assay Protocol for K562 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the cytotoxicity of N,N-Dimethyldoxorubicin on the K562 human chronic myeloid leukemia cell line. This compound, a synthetic analogue of doxorubicin, exerts its anticancer effects through a distinct mechanism involving histone eviction, which leads to chromatin damage without the formation of DNA double-strand breaks typically associated with doxorubicin[1][2]. This unique mode of action makes it a compound of significant interest for cancer therapy. The K562 cell line is a widely used in-vitro model for studying leukemia. The protocol described herein utilizes the Water Soluble Tetrazolium salt (WST-1) assay, a sensitive colorimetric method for quantifying cell viability and proliferation[3][4].
Principle of the WST-1 Assay
The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases, which are primarily active in viable, metabolically active cells[4][5]. The amount of the formazan dye produced is directly proportional to the number of living cells in the culture[4]. This conversion results in a color change that can be quantified by measuring the absorbance at a specific wavelength (typically 440-450 nm) using a microplate reader[3][6]. A decrease in cell viability due to the cytotoxic effects of this compound will result in a decreased absorbance reading.
Mechanism of Action of this compound
Unlike its parent compound doxorubicin, which induces both DNA double-strand breaks and chromatin damage, this compound uncouples these activities[1][2]. It functions exclusively by inducing histone eviction from chromatin, leading to chromatin damage and subsequent cell death, while lacking the capacity to generate DNA breaks[1][2][7]. This distinct mechanism may circumvent some of the side effects associated with conventional anthracyclines[2].
Caption: this compound mechanism of action in K562 cells.
Materials and Reagents
3.1. Cell Culture
-
K562 human chronic myeloid leukemia cells (e.g., ATCC® CCL-243™)
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640[8][9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100 U/mL Penicillin, 100 µg/mL Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
3.2. Compound
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
3.3. Assay Reagents
-
WST-1 Cell Proliferation Reagent
-
Doxorubicin (optional, as a positive control)
3.4. Equipment
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood (Class II)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microplate reader with a 420-480 nm filter
-
Sterile 96-well flat-bottom cell culture plates, tissue culture-treated
-
Sterile serological pipettes and pipette tips
-
Multichannel pipette
Experimental Protocol
The following workflow outlines the key steps of the cytotoxicity assay.
Caption: Experimental workflow for the WST-1 cytotoxicity assay.
4.1. Cell Culture and Maintenance
-
Maintain K562 cells in suspension culture using IMDM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂[9].
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase before starting an experiment.
4.2. Preparation of this compound
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare a series of working solutions by serial dilution in complete culture medium. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%).
4.3. Cytotoxicity Assay Procedure
-
Cell Seeding:
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Resuspend the cells in fresh complete medium to a final concentration of 5 x 10⁵ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (containing 5 x 10⁴ cells) into each well of a 96-well plate[6].
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the drug dilutions.
-
Untreated Control: Cells with medium only.
-
Blank Control: Medium only (no cells) for background subtraction[6].
-
-
-
Drug Treatment:
-
Prepare 2X concentrations of your this compound serial dilutions in complete medium.
-
Add 100 µL of the 2X drug dilutions to the corresponding wells containing 100 µL of cell suspension, resulting in a final volume of 200 µL and the desired 1X drug concentrations. This method is often used for suspension cells to avoid an extra pipetting step after seeding. Alternatively, add a small volume (e.g., 10-20 µL) of a concentrated drug solution to wells already containing cells in medium.
-
Gently mix the plate by tapping the sides.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator[10].
-
-
WST-1 Reagent Addition and Measurement:
-
After the incubation period, add 10 µL of WST-1 reagent to each well[3][5].
-
Incubate the plate for an additional 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
After the WST-1 incubation, shake the plate thoroughly for 1 minute on a shaker[3][6].
-
Measure the absorbance of the samples in a microplate reader at a wavelength between 420-480 nm (450 nm is optimal)[3]. A reference wavelength of >600 nm can be used to reduce background noise.
-
Data Presentation and Analysis
5.1. Calculation of Cell Viability
-
Subtract the average absorbance of the blank control (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
5.2. IC₅₀ Determination The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Plot the % Cell Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with graphing software (such as GraphPad Prism or similar) to determine the IC₅₀ value.
5.3. Example Data Tables
Table 1: Raw Absorbance Data (450 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
|---|---|---|---|---|---|
| Blank (No Cells) | 0.105 | 0.108 | 0.106 | 0.106 | 0.002 |
| Vehicle Control (0) | 1.554 | 1.602 | 1.578 | 1.578 | 0.024 |
| 0.01 | 1.498 | 1.521 | 1.533 | 1.517 | 0.018 |
| 0.1 | 1.256 | 1.288 | 1.275 | 1.273 | 0.016 |
| 1 | 0.854 | 0.833 | 0.861 | 0.849 | 0.014 |
| 10 | 0.321 | 0.345 | 0.330 | 0.332 | 0.012 |
| 100 | 0.155 | 0.161 | 0.158 | 0.158 | 0.003 |
Table 2: Calculated Cell Viability and IC₅₀
| Concentration (µM) | Mean Corrected Absorbance | Std. Dev. | % Cell Viability |
|---|---|---|---|
| Vehicle Control (0) | 1.472 | 0.024 | 100.0% |
| 0.01 | 1.411 | 0.018 | 95.9% |
| 0.1 | 1.167 | 0.016 | 79.3% |
| 1 | 0.743 | 0.014 | 50.5% |
| 10 | 0.226 | 0.012 | 15.4% |
| 100 | 0.052 | 0.003 | 3.5% |
| Calculated IC₅₀ (µM) | | | ~1.02 |
Note: Data presented in tables are for illustrative purposes only.
References
- 1. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. immunservice.com [immunservice.com]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N-Dimethyldoxorubicin in Breast Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N,N-Dimethyldoxorubicin, a promising doxorubicin (B1662922) analog, in breast cancer cell culture studies. This document outlines its distinct mechanism of action, offers detailed protocols for key in vitro assays, and presents its effects on relevant signaling pathways.
Introduction
This compound is a derivative of the widely used chemotherapeutic agent doxorubicin. A key structural modification, the N,N-dimethylation of the daunosamine (B1196630) sugar moiety, fundamentally alters its mechanism of action. Unlike doxorubicin, which induces both DNA double-strand breaks and histone eviction, this compound primarily acts through the latter mechanism.[1] This distinction is critical as it is associated with a significant reduction in cardiotoxicity, a major dose-limiting side effect of doxorubicin.[1] Furthermore, N,N-dimethylated anthracyclines have demonstrated potential in overcoming multidrug resistance, a significant challenge in cancer therapy.
Mechanism of Action: Histone Eviction
The primary anticancer effect of this compound stems from its ability to induce histone eviction from chromatin.[1] This process disrupts the normal chromatin structure, leading to widespread transcriptional dysregulation and ultimately, apoptosis. By avoiding the induction of DNA double-strand breaks, this compound represents a novel approach to anthracycline-based therapy with a potentially improved safety profile.
Quantitative Data: Cytotoxicity Profile
The cytotoxic effects of this compound and its parent compound, doxorubicin, have been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.
| Cell Line | Receptor Status | Doxorubicin IC50 (nM) | This compound IC50 (nM) | Reference |
| MCF-7 | ER+, PR+, HER2- | 8306 | Data not available | [2] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 6602 | Data not available | [2] |
| SK-BR-3 | ER-, PR-, HER2+ | Data not available | Data not available | |
| BT-474 | ER+, PR+, HER2+ | Data not available | Data not available | |
| T-47D | ER+, PR+ | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for essential in vitro assays to evaluate the efficacy of this compound in breast cancer cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. Suggested starting concentrations can range from 1 nM to 10 µM, based on the known potency of doxorubicin.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting for Histone Eviction and Apoptosis Markers
This protocol is for detecting changes in histone levels and the induction of apoptosis markers.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Histone H3, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Use β-actin as a loading control to normalize the protein levels. A decrease in the Histone H3 signal would be indicative of histone eviction. An increase in cleaved PARP would indicate apoptosis. The absence of a significant γH2AX signal would confirm the lack of DNA double-strand breaks.
-
Signaling Pathways
This compound-induced histone eviction triggers a cascade of downstream events that ultimately lead to apoptosis in breast cancer cells. This process involves significant alterations in the epigenetic landscape and gene expression.
The eviction of histones from promoter and enhancer regions of genes leads to widespread changes in gene expression. This includes the downregulation of pro-survival pathways. Studies have shown that anthracyclines, including N,N-dimethylated analogs, can suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in breast cancer.[3][4][5][6][7] The disruption of these critical cellular processes culminates in the induction of apoptosis.
Conclusion
This compound presents a compelling alternative to conventional doxorubicin for the treatment of breast cancer. Its unique mechanism of action, centered on histone eviction without the induction of DNA damage, offers the potential for reduced toxicity and the ability to overcome drug resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this promising compound in breast cancer cell culture models. Further investigation into its efficacy in a broader range of breast cancer subtypes and its in vivo performance is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces atypical NF-κB activation through c-Abl kinase activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N,N-Dimethyldoxorubicin Histone Eviction Assay Using Fluorescence Microscopy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anthracycline antibiotics, such as doxorubicin (B1662922), are potent chemotherapeutic agents widely used in oncology. Their primary mode of action has historically been attributed to the induction of DNA double-strand breaks through the inhibition of topoisomerase II. However, recent studies have unveiled a secondary, yet crucial, mechanism of action: the eviction of histones from chromatin, leading to chromatin damage. This histone eviction disrupts the epigenetic landscape and transcriptional programs of cancer cells, contributing significantly to their cytotoxic effects.[1][2][3][4][5]
N,N-Dimethyldoxorubicin is a synthetic analog of doxorubicin that has been engineered to isolate the histone eviction activity from DNA damage.[6][7] The N,N-dimethylation of the daunosamine (B1196630) sugar moiety abrogates the ability of the compound to induce DNA double-strand breaks while retaining, and in some cases enhancing, its capacity to evict histones.[6][7][8] This uncoupling of cytotoxic mechanisms presents a promising therapeutic strategy to reduce the severe side effects associated with doxorubicin, such as cardiotoxicity and the formation of secondary tumors, which are linked to DNA damage.[6][9]
This application note provides a detailed protocol for a fluorescence microscopy-based assay to visualize and quantify this compound-induced histone eviction in living cells. The assay utilizes cells stably expressing a photoactivatable fluorescent protein (PAGFP) fused to a core histone, such as H2A or H2B. Photoactivation of a specific nuclear region allows for the tracking of fluorescently tagged histones and the measurement of their dissociation from chromatin upon drug treatment. This method offers a robust and quantitative approach to screen for and characterize compounds that modulate chromatin structure.
Principle of the Assay
The assay is based on the principle of fluorescence loss after photoactivation. A cell line stably expressing a histone (e.g., H2A) tagged with a photoactivatable green fluorescent protein (PAGFP) is used. A defined region of interest (ROI) within the nucleus is exposed to a 405 nm laser, which causes a conformational change in the PAGFP-histone, switching it from a dark to a fluorescent state. In the absence of a histone-evicting agent, the photoactivated histones remain associated with the chromatin, and the fluorescence within the ROI remains stable over time. Upon treatment with an effective histone-evicting compound like this compound, the PAGFP-histones are displaced from the chromatin and diffuse throughout the nucleus, leading to a quantifiable decrease in fluorescence intensity within the photoactivated ROI.
Data Presentation
The quantitative data from a typical this compound histone eviction experiment can be summarized as follows:
Table 1: Quantification of Histone H2A Eviction
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD (t=0 min) | Mean Fluorescence Intensity (Arbitrary Units) ± SD (t=60 min) | Percent Fluorescence Loss |
| Vehicle Control (DMSO) | - | 98.5 ± 5.2 | 95.3 ± 4.8 | 3.2% |
| Doxorubicin | 10 | 99.1 ± 6.1 | 60.7 ± 7.3 | 38.7% |
| This compound | 10 | 97.8 ± 5.5 | 45.2 ± 6.9 | 53.8% |
| Etoposide | 10 | 98.2 ± 4.9 | 94.6 ± 5.1 | 3.7% |
Table 2: IC50 Values for Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | A549 | 0.8 |
| This compound | A549 | 1.2 |
| Doxorubicin | FM3 | 1.1 |
| This compound | FM3 | 1.5 |
Experimental Protocols
Protocol 1: Cell Culture and Transfection
-
Cell Line: MelJuSo (human melanoma) cells are a suitable model and have been used in published studies.[2][6]
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
-
Transfection:
-
On the day before transfection, seed 2 x 10^5 cells per well in a 6-well plate containing glass coverslips.
-
Transfect cells with a mammalian expression vector encoding for PAGFP-H2A using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh culture medium.
-
-
Stable Cell Line Generation (Optional but Recommended):
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418, puromycin) to the culture medium at a pre-determined optimal concentration.
-
Maintain cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days.
-
Isolate and expand single colonies to establish a clonal, stable cell line with homogenous expression of PAGFP-H2A.
-
Protocol 2: Live-Cell Imaging of Histone Eviction
-
Cell Seeding: Seed the PAGFP-H2A expressing cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped with a live-cell imaging chamber to maintain 37°C and 5% CO2.
-
The microscope should have a 405 nm laser for photoactivation and a 488 nm laser for exciting the activated PAGFP.
-
Use a high numerical aperture objective (e.g., 63x oil immersion) for optimal resolution.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage and allow the cells to acclimatize for at least 15 minutes.
-
Identify a cell with a healthy morphology and a nucleus with a uniform, low-level of background fluorescence.
-
Define a region of interest (ROI) within the nucleus, typically a small square or circle.
-
Acquire a pre-activation image using the 488 nm laser.
-
Photoactivate the ROI using a brief, high-intensity pulse from the 405 nm laser.
-
Immediately after photoactivation, begin a time-lapse acquisition, capturing images every 1-5 minutes for the desired duration (e.g., 60 minutes) using the 488 nm laser.
-
-
Drug Treatment:
-
After acquiring a few baseline images post-activation, carefully add this compound (or other test compounds) to the imaging medium at the desired final concentration.
-
Continue the time-lapse imaging to monitor the fluorescence intensity within the ROI.
-
Protocol 3: Image Analysis and Quantification
-
Software: Use image analysis software such as ImageJ/Fiji, MATLAB, or other specialized software.
-
Fluorescence Intensity Measurement:
-
Open the time-lapse image series.
-
For each time point, measure the mean fluorescence intensity within the photoactivated ROI.
-
To correct for photobleaching, also measure the mean fluorescence intensity of a non-activated region within the same nucleus and a background region outside the cell.
-
-
Data Normalization:
-
Correct the ROI intensity at each time point (It) for background fluorescence.
-
Normalize the corrected ROI intensity to the initial post-activation intensity (I0) to account for variations in initial activation efficiency. The normalized intensity is calculated as: Normalized Intensity = (It - I_background) / (I0 - I_background).
-
-
Data Plotting and Analysis:
-
Plot the normalized fluorescence intensity over time for each treatment group.
-
Calculate the percentage of fluorescence loss at the end of the experiment to quantify histone eviction.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced histone eviction.
Caption: Workflow for the histone eviction assay.
Caption: Logical relationship of assay components.
References
- 1. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Preparation of N,N-Dimethyldoxorubicin Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of N,N-Dimethyldoxorubicin, a potent anthracycline analog. The protocol includes information on the chemical properties of the compound, recommended solvents, storage conditions, and essential safety precautions. A comprehensive table summarizing key quantitative data and a workflow diagram are provided to ensure clarity and reproducibility. This guide is intended for laboratory personnel experienced in handling cytotoxic compounds.
Introduction
This compound is a derivative of the widely used anticancer drug doxorubicin (B1662922).[1] It exhibits significant cytotoxicity against a variety of tumor cell lines.[1] Unlike its parent compound, this compound is reported to act primarily through histone eviction without inducing DNA double-strand breaks, which may contribute to a different side-effect profile.[2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. This protocol outlines the necessary steps for preparing a stable and usable stock solution of this compound.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃NO₁₁ | [1] |
| Molecular Weight | 571.57 g/mol | [1] |
| Appearance | Reddish solid | (Typical for anthracyclines) |
| Solubility (Doxorubicin HCl) | DMSO: ~10 mg/mL, Water: ~10 mg/mL, Ethanol: ~1 mg/mL | [4] |
| Storage (Solid) | -20°C, protected from light and moisture | [4] |
Note: Specific solubility data for this compound is not widely published. The data for the parent compound, Doxorubicin HCl, is provided as a reference. It is recommended to perform a small-scale solubility test before preparing a large batch.
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with extreme caution. All procedures should be performed in a designated containment area, such as a certified biological safety cabinet or a fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable, solid-front gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form.
Decontamination and Waste Disposal:
-
All surfaces and equipment that come into contact with the compound must be decontaminated with an appropriate agent (e.g., a solution of bleach followed by a neutralizing agent like sodium thiosulfate).
-
All contaminated materials, including gloves, gowns, and pipette tips, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: In a biological safety cabinet or fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.72 mg of the compound.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the powder. To continue the example, add 1 mL of DMSO to the 5.72 mg of this compound.
-
Cap the vial tightly.
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and red in color. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-blocking microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light degradation.
-
Storage: Store the aliquots at -20°C. For long-term storage (months to years), -80°C is recommended.
Stability and Storage
-
Solid Form: When stored at -20°C, protected from light and moisture, the solid form of this compound is expected to be stable for at least one year.
-
DMSO Stock Solution: At -20°C, the DMSO stock solution is stable for at least one month. For longer-term storage, -80°C is recommended, where it can be stable for up to 6 months.[5] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is strongly recommended to prepare fresh dilutions in aqueous media (e.g., cell culture medium) immediately before use. Doxorubicin has been shown to be unstable in tissue culture media, with significant degradation observed within a few hours.[6]
Visualization
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by N,N-Dimethyldoxorubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the apoptotic effects of N,N-Dimethyldoxorubicin, a doxorubicin (B1662922) analogue with a distinct mechanism of action. This document outlines the current understanding of how this compound induces apoptosis, provides detailed protocols for its evaluation, and presents comparative cytotoxicity data.
Introduction
This compound is an anthracycline derivative that, unlike its parent compound doxorubicin, induces cancer cell death primarily through a mechanism independent of DNA double-strand breaks.[1] This key difference is attributed to the N,N-dimethylation of the amino sugar moiety.[2] The primary mode of action for this compound is the induction of chromatin damage via the eviction of histones from chromatin.[1] This unique mechanism is associated with a reduced risk of cardiotoxicity, a significant side effect of doxorubicin.[1] Histone eviction leads to epigenetic and transcriptional changes that ultimately trigger apoptosis.[1] Understanding and quantifying this apoptotic process is crucial for the development of safer and more effective cancer therapies.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to Doxorubicin across various human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values in Human Myelogenous Leukemia (K562), Melanoma (MelJuSo), and Osteosarcoma (U2OS) Cell Lines
| Compound | K562 IC50 (nM) | MelJuSo IC50 (nM) | U2OS IC50 (nM) |
| Doxorubicin | 320 | Not Available | 690 |
| This compound | 20 | Not Available | Not Available |
Data compiled from a study where cell viability was determined 72 hours after a 2-hour treatment.[2] A lower IC50 value indicates higher cytotoxicity.
Table 2: Comparative IC50 Values in Wildtype and Doxorubicin-Resistant K562 Cell Lines
| Compound | K562 wildtype IC50 (nM) | K562 ABCB1-overexpressing IC50 (nM) |
| Doxorubicin | Not specified | Not specified |
| This compound | Significantly lower than Doxorubicin | Significantly lower than Doxorubicin |
This compound demonstrated enhanced cytotoxicity in both wildtype and ABCB1-overexpressing (doxorubicin-resistant) K562 cells compared to its non-methylated counterpart.[3]
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound's primary mechanism of inducing apoptosis is through histone eviction, which represents a form of chromatin stress. This disruption of chromatin integrity is believed to activate intrinsic apoptotic pathways.
References
Application Notes and Protocols for the Experimental Use of N,N-Dimethyldoxorubicin in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell cultures, such as tumor spheroids, are increasingly recognized as more physiologically relevant models for anticancer drug screening compared to traditional 2D monolayers. These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. N,N-Dimethyldoxorubicin, a derivative of the widely used chemotherapeutic agent Doxorubicin (B1662922), presents a promising avenue for cancer therapy with potentially reduced side effects. Unlike Doxorubicin, which induces both DNA double-strand breaks and chromatin damage through histone eviction, this compound primarily acts by the latter mechanism.[1][2] This targeted action is associated with a lower incidence of cardiotoxicity and secondary tumor formation, making it a compound of significant interest for further investigation in advanced in vitro models.[3]
These application notes provide a comprehensive guide for the experimental use of this compound in 3D cell cultures, including detailed protocols, expected outcomes, and data interpretation.
Mechanism of Action in 3D Cell Cultures
The primary mechanism of action of this compound is the induction of chromatin damage via the eviction of histones from open chromatin regions.[1][4] This process alters the epigenetic landscape and deregulates the transcriptome, ultimately leading to apoptosis in cancer cells.[4][5] Notably, the N,N-dimethylation of the amine group on the sugar moiety of the molecule abolishes its ability to induce DNA double-strand breaks, a key activity of Doxorubicin linked to its cardiotoxic side effects.[1]
In the context of 3D cell cultures, the penetration of this compound into the spheroid and its efficacy will be influenced by the dense cellular arrangement and the extracellular matrix. It is hypothesized that the unique mechanism of this compound may lead to a different efficacy and resistance profile in 3D models compared to its parent compound, Doxorubicin.
Data Presentation: Quantitative Analysis
Due to the limited availability of specific quantitative data for this compound in 3D cell cultures in published literature, the following tables present data for Doxorubicin (DXR) in 3D spheroids as a proxy. Researchers should anticipate that this compound may exhibit different potency, and these tables should serve as a baseline for experimental design. It has been observed that 3D cultures are generally more resistant to chemotherapeutics than 2D cultures, resulting in higher IC50 values.[6]
Table 1: Effect of Doxorubicin on Spheroid Diameter
| Cell Line | Treatment | Concentration (µM) | Duration | Change in Diameter |
| A549 | DXR | 20 | 5 days | Smaller |
| HeLa | DXR | 20 | 5 days | Smaller |
| SH-SY5Y | DXR | 20 | 5 days | Smaller |
| U2OS | DXR | 20 | 5 days | Smaller |
| 293T | DXR | 20 | 5 days | Smaller |
Data adapted from a study on Doxorubicin.[6]
Table 2: IC50 Values of Doxorubicin in 2D vs. 3D Cultures
| Culture Model | IC50 Value |
| 2D Monolayer | Lower |
| 3D Spheroid | Higher |
General trend observed in multiple studies.[6]
Table 3: Effect of Doxorubicin on Spheroid Viability (ATP Levels)
| Cell Line | Treatment | Concentration | Duration | Effect on ATP Production |
| A549 | DXR | Various | 3-5 days | Halted |
| HeLa | DXR | Various | 3-5 days | Halted |
| SH-SY5Y | DXR | Various | 1 day | Halted |
| U2OS | DXR | Various | 3-5 days | Halted |
| 293T | DXR | Various | Throughout | Retarded |
Data adapted from a study on Doxorubicin.[6]
Experimental Protocols
The following protocols are adapted from established methods for testing Doxorubicin in 3D cell cultures and can be applied to the study of this compound.
Protocol 1: 3D Tumor Spheroid Formation
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Corning® 96-well Spheroid Microplates (or other ultra-low attachment plates)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 RPM for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well for HeLa, A549, SH-SY5Y; 10,000 cells/well for U2OS).[6]
-
Add 100 µL of the cell suspension to each well of the 96-well spheroid microplate.
-
Centrifuge the plate at 1000 RPM for 5 minutes to facilitate cell aggregation at the bottom of the wells.[6]
-
Incubate the plate in a CO2 incubator for 72 hours to allow for spheroid formation.[6]
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in a 96-well plate
-
CO2 incubator
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 10 µM to 320 µM) in initial experiments.[6]
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate in a CO2 incubator for the desired treatment duration (e.g., 24, 48, 72 hours, or up to 5 days).[6]
Protocol 3: Spheroid Viability and Size Analysis
A. Spheroid Size Measurement
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At specified time points (e.g., daily), capture brightfield images of the spheroids in each well.
-
Using image analysis software, measure the diameter of each spheroid.
-
Calculate the average diameter for each treatment group and compare it to the control group.
B. Cell Viability Assay (ATP Measurement)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of viable cells for each treatment group relative to the vehicle control.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Experimental Workflow for 3D Spheroid Drug Testing
Caption: Workflow for testing this compound in 3D spheroids.
References
- 1. pnas.org [pnas.org]
- 2. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N,N-Dimethyldoxorubicin Solubility: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of N,N-Dimethyldoxorubicin in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and visual workflows to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: Why is my this compound precipitating out of solution in PBS?
Precipitation of anthracyclines like Doxorubicin in neutral pH buffers such as PBS can be due to the formation of dimers, which are less soluble.[2][3] The solubility of these compounds is also pH-dependent, with better solubility generally observed in slightly acidic conditions.[4]
Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into the desired aqueous buffer.[5] This approach helps to overcome the initial low solubility in aqueous media.
Q4: Which organic solvents are suitable for creating a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of anthracyclines.[5] For the parent compound, Doxorubicin hydrochloride, solubility in DMSO is approximately 10 mg/mL.[5]
Q5: Are there any concerns with using DMSO for in vitro or in vivo experiments?
Yes, DMSO can be toxic to cells at higher concentrations. For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid cytotoxic effects.[6] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Q: I observed precipitation immediately after diluting my DMSO stock solution into my aqueous buffer. What should I do?
A: This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in an aqueous buffer. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, add a small volume of the buffer to your DMSO stock, mix well, and then continue to add more buffer in increments.[6]
-
Increase the Cosolvent Ratio: You can try preparing an intermediate solution with a higher ratio of DMSO to buffer. For Doxorubicin hydrochloride, a 1:1 solution of DMSO:PBS has a solubility of approximately 0.5 mg/mL.[5]
-
Adjust the pH of the Buffer: The solubility of anthracyclines can be influenced by pH.[2][7] Try preparing your working solution in a slightly acidic buffer (e.g., pH 6.0-6.5) if your experimental conditions permit.
-
Use a Different Cosolvent System: Consider using other co-solvents in combination with DMSO, such as polyethylene (B3416737) glycol (PEG) or ethanol, which can help improve solubility.[8][9]
-
Sonication: After dilution, briefly sonicating the solution can help to dissolve any small precipitates that may have formed.
Q: My this compound solution appears to have a different color than expected. What does this indicate?
A: The color of anthracycline solutions can be an indicator of the pH. For Doxorubicin, aqueous solutions are typically yellow-orange at an acidic pH, orange-red at a neutral pH, and violet-blue at a pH above 9.[4] A color change may indicate a change in the pH of your solution, which could in turn affect its solubility and stability.
Quantitative Data
The following tables provide solubility information for the parent compound, Doxorubicin hydrochloride, which can be used as a guideline for this compound.
Table 1: Solubility of Doxorubicin Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | 10 mg/mL (with slight warming) | [10] |
| DMSO | 10 mg/mL | [5] |
| Ethanol | Sparingly soluble | [5] |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [5] |
Table 2: Recommended Co-solvent Formulations for In Vivo Studies (based on Doxorubicin Hydrochloride)
| Formulation | Achievable Concentration | Reference |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | ≥ 2.75 mg/mL | [11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | [11] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | [11] |
Note: These values are for Doxorubicin hydrochloride and should be considered as a starting point for optimizing the solubility of this compound.
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Aqueous Buffer
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the primary stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your desired sterile aqueous buffer (e.g., cell culture medium, PBS) to achieve the final working concentration.
-
Crucially, perform this dilution in a stepwise manner. For example, to make a 10 µM solution from a 10 mM stock, you might first dilute 1:10 in buffer, vortex, then dilute that intermediate solution 1:10 again, vortex, and finally perform a final 1:10 dilution.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% for cell culture).[6]
-
-
Final Preparation and Use:
-
Vortex the final working solution gently before adding it to your experimental setup.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
It is recommended to prepare fresh working solutions daily and not to store diluted aqueous solutions for more than one day.[5]
-
Visual Guides
The following diagrams illustrate the recommended workflow for preparing this compound solutions and a troubleshooting guide for solubility issues.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimerization of Doxorubicin Causes Its Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin Hydrochloride | C27H30ClNO11 | CID 443939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Importance of Intracellular pH in Determining the Uptake and Efficacy of the Weakly Basic Chemotherapeutic Drug, Doxorubicin | PLOS One [journals.plos.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin hydrochloride | 25316-40-9 [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing N,N-Dimethyldoxorubicin Dosage for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing N,N-Dimethyldoxorubicin dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it differ from Doxorubicin (B1662922)?
A1: this compound primarily acts by inducing chromatin damage through the eviction of histones.[1][2] Unlike its parent compound, Doxorubicin, it does not cause significant DNA double-strand breaks, which is a key activity of Doxorubicin mediated by topoisomerase IIα poisoning.[1][3][4][5] This difference in mechanism is significant because the dual actions of Doxorubicin (DNA damage and histone eviction) are linked to side effects like cardiotoxicity.[1][2] this compound offers potent anticancer activity with potentially fewer of these adverse effects.[2][6]
Q2: I am not observing the expected level of cytotoxicity. What are the potential reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines.[2][7] Some cell lines may have intrinsic resistance mechanisms.
-
Drug Concentration and Exposure Time: The cytotoxic effect is dose- and time-dependent. It may be necessary to increase the concentration or extend the incubation period. For instance, cytotoxicity assays are often run for 72 hours to determine IC50 values.[7][8]
-
Drug Stability: Anthracyclines can lose stability in tissue culture media over time.[9] It is recommended to prepare fresh solutions for each experiment and minimize storage in media.[9]
-
Cellular Uptake: While N,N-dimethylation generally improves cellular uptake compared to non-methylated counterparts, differences in uptake efficiency can still occur between cell lines.[1][3][4]
-
Drug Resistance Transporters: Overexpression of ABC transporters, such as ABCB1 (P-glycoprotein), can lead to drug efflux and reduced intracellular concentration. However, N,N-dimethylated anthracyclines tend to be poorer substrates for these transporters compared to their non-alkylated versions.[6][10]
Q3: What is a good starting concentration range for my in vitro experiments?
A3: A sensible starting point is to perform a dose-response experiment covering a broad range of concentrations, for example, from low nanomolar to high micromolar (e.g., 0.01 µM to 10 µM), to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published studies have shown IC50 values for this compound and its analogs to be in the nanomolar range for sensitive cell lines.[7] For example, in K562 cells, the IC50 for an this compound analog was found to be 20 nM.[7]
Q4: How should I prepare and store this compound for my experiments?
A4: For solubility, it may be necessary to convert the compound to its HCl salt.[5] Stock solutions are typically prepared in a solvent like DMSO. For working solutions, it is crucial to consider the stability of doxorubicin analogs in tissue culture media, where conversion to a less lethal form can occur rapidly.[9] It is best practice to prepare fresh dilutions in media for each experiment from a frozen stock solution.
Q5: Can the stereochemistry of the daunosamine (B1196630) sugar affect the activity of this compound?
A5: Yes, both the stereochemistry of the 3'-amine carbon and the N-substitution state are critical for cytotoxicity and cellular uptake.[3][4] Compounds with an equatorially oriented, dimethylated sugar amine have been shown to be the most cytotoxic and are generally taken up more efficiently by cells.[1][2]
Quantitative Data: Cytotoxicity of Anthracycline Analogs
Table 1: IC50 Values of Doxorubicin and N,N-Dimethylated Analogs in Various Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| Doxorubicin | K562 (myelogenous leukemia) | ~0.32 | 72h |
| N,N-dimethyldaunorubicin | K562 (myelogenous leukemia) | >10 | 72h |
| This compound | K562 (myelogenous leukemia) | >10 | 72h |
| Doxorubicin | MelJuSo (melanoma) | Varies | 72h |
| N,N-dimethyldaunorubicin | MelJuSo (melanoma) | Varies | 72h |
| This compound | MelJuSo (melanoma) | Varies | 72h |
| Doxorubicin | U2OS (osteosarcoma) | Varies | 72h |
| N,N-dimethyldaunorubicin | U2OS (osteosarcoma) | Varies | 72h |
| This compound | U2OS (osteosarcoma) | Varies | 72h |
| Doxorubicin | HCT116 (colon cancer) | 24.30 µg/ml | 24h |
| Doxorubicin | PC3 (prostate cancer) | 2.64 µg/ml | 24h |
| Doxorubicin | Hep-G2 (liver cancer) | 14.72 µg/ml | 24h |
| Doxorubicin | MCF-7 (breast cancer) | 2.50 | 24h |
| Doxorubicin | HeLa (cervical cancer) | 2.92 | 24h |
Note: Data is compiled from multiple sources and experimental conditions may vary.[7][11][12] The cytotoxicity of specific this compound stereoisomers can be significantly higher than the values presented for the general compounds, with some analogs being much more potent than doxorubicin.[7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[11]
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cancer cell line and complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (e.g., 2 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., 0.5% DMSO).[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the drug-containing medium. Add 20 µL of MTT solution to each well and incubate for 1.5-3 hours at 37°C.[13][14]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessment of DNA Double-Strand Breaks by Western Blot for γH2AX
This protocol is used to indirectly measure DNA double-strand breaks, a hallmark of Doxorubicin's activity that is absent with this compound.[1]
Materials:
-
This compound, Doxorubicin (as a positive control for DNA damage), Etoposide (as another positive control)
-
K562 cells or other suitable cell line
-
SDS sample buffer
-
Primary antibodies: anti-γH2AX, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat K562 cells with 10 µM of the compounds (this compound, Doxorubicin, Etoposide) for 2 hours.[1][5]
-
Cell Lysis: After treatment, wash the cells extensively and lyse them directly in SDS sample buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and perform the same steps for the anti-Actin loading control.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the γH2AX signal and normalize it to the Actin signal. Compare the levels of γH2AX in cells treated with this compound to the controls.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advetresearch.com [advetresearch.com]
troubleshooting N,N-Dimethyldoxorubicin instability in cell culture media
Welcome to the technical support center for N,N-Dimethyldoxorubicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a focus on troubleshooting potential instability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doxorubicin?
This compound is a synthetic analog of the widely used anticancer drug Doxorubicin. The key structural difference is the presence of two methyl groups on the amine of the daunosamine (B1196630) sugar. This modification alters its primary mechanism of action. While Doxorubicin induces both DNA double-strand breaks and histone eviction, this compound primarily acts by inducing chromatin damage through the eviction of histones, without causing significant DNA damage.[1][2] This change in mechanism is associated with a reduced cardiotoxicity profile compared to Doxorubicin.[2]
Q2: I am observing lower than expected cytotoxicity in my experiments. Could this be due to compound instability?
Yes, lower than expected potency can be a sign of compound degradation in the cell culture medium. This compound, like other anthracyclines, can be susceptible to degradation under certain conditions. Factors such as pH, light exposure, and interactions with media components can affect its stability. It is crucial to follow proper preparation and handling procedures.
Q3: What are the visible signs of this compound degradation in my stock solution or culture medium?
A freshly prepared solution of this compound should be a clear, red/orange solution. Any change in color, such as a shift towards purple or the appearance of a brownish hue, or the formation of precipitates, may indicate degradation or solubility issues.
Q4: How should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water (as the hydrochloride salt). For cell culture applications, DMSO is a common choice. The stock solution should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: For how long can I store the working solutions of this compound in cell culture media?
It is best practice to prepare fresh working dilutions of this compound in your cell culture medium for each experiment.[3] While specific stability data for this compound in various cell culture media is limited, data from the related N,N-dimethylated anthracycline, aclarubicin, suggests it can be stable in infusion fluids for over 48 hours.[4] However, the complex composition of cell culture media warrants caution.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause A: Degradation of this compound in stock solution.
-
Solution: Ensure your stock solution is stored correctly in small, single-use aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare a fresh stock solution if you suspect degradation.
-
-
Possible Cause B: Degradation of this compound in cell culture medium.
-
Solution: Prepare working solutions fresh for each experiment. Minimize the time the compound spends in the incubator before being added to the cells. The pH of the medium can influence stability; ensure your medium is properly buffered and fresh.[5]
-
-
Possible Cause C: Adsorption to plasticware.
-
Solution: Like other anthracyclines, this compound may adsorb to certain plastics.[5] Use low-protein-binding polypropylene (B1209903) tubes and pipette tips for preparing and storing solutions.
-
Issue 2: Reduced cytotoxicity or altered cellular phenotype.
-
Possible Cause A: Incorrect final concentration due to degradation.
-
Solution: Follow the stability assessment protocol below to determine the degradation rate in your specific experimental conditions. If significant degradation occurs within your experimental timeframe, consider shortening the incubation time or replenishing the medium with a fresh compound.
-
-
Possible Cause B: Interaction with media components.
-
Solution: Some components of cell culture media, such as certain amino acids or metal ions, have been shown to affect the stability of doxorubicin. If you suspect an interaction, you could test the compound's stability in a simpler buffered salt solution (e.g., PBS) as a control.
-
Quantitative Data on Anthracycline Stability
Table 1: Stability of Doxorubicin Hydrochloride in Aqueous Solutions
| pH | Temperature (°C) | Half-life (t½) | Reference |
|---|---|---|---|
| 7.4 | 25 | ~72 hours | Inferred from general stability data |
| Acidic | Room Temp | Stable | [6] |
| Alkaline | Room Temp | Unstable |[6] |
Table 2: Stability of Aclarubicin Hydrochloride in Infusion Fluids
| Infusion Fluid | Temperature | Stability | Reference |
|---|---|---|---|
| 5% Dextrose Injection (D5W) | Ambient | > 48 hours (>90% remaining) | [4] |
| 0.9% Sodium Chloride Injection (NS) | Ambient | > 48 hours (>90% remaining) | [4] |
| Lactated Ringer's Injection (LR) | Ambient | > 48 hours (>90% remaining) |[4] |
Note: The stability of this compound in complex cell culture media containing serum and other supplements may differ from these values. It is highly recommended to perform a stability assessment under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out the required amount of this compound hydrochloride powder in a sterile environment.
-
Dissolve the powder in high-quality, sterile DMSO to a final concentration of 10 mM.
-
Gently vortex until the compound is completely dissolved. The solution should be clear and red/orange.
-
Aliquot the stock solution into sterile, light-protected (amber) polypropylene microcentrifuge tubes in volumes suitable for single experiments.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Perform a serial dilution in sterile, pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Important: Add the this compound solution to the medium dropwise while gently swirling to ensure immediate and uniform mixing and to avoid precipitation.
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Preparation:
-
Prepare a working solution of this compound in your specific cell culture medium (including serum and any other supplements) at the highest concentration you plan to use in your experiments.
-
Dispense equal volumes of this solution into multiple sterile, sealed tubes, one for each time point.
-
-
Incubation:
-
Place the tubes in your cell culture incubator (37°C, 5% CO₂) to mimic the experimental conditions.
-
Immediately process one tube as the "time zero" (T=0) sample.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If degradation is observed, attempt to identify the major degradation products by comparing the chromatograms to those of the parent compound and by analyzing their mass spectra.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics and estimate the half-life of the compound under your experimental conditions.
-
Visualizations
Signaling Pathway of this compound-Induced Histone Eviction
Caption: this compound induces histone eviction from chromatin.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability.
Troubleshooting Logic for Reduced Cytotoxicity
Caption: Troubleshooting reduced this compound cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ABCB1-Mediated Resistance to N,N-Dimethyldoxorubicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming ABCB1-mediated resistance to N,N-Dimethyldoxorubicin.
Frequently Asked Questions (FAQs)
1. My ABCB1-overexpressing cells are not showing significant resistance to this compound compared to the wild-type cells. What could be the reason?
There are several potential reasons for this observation:
-
This compound is a poor substrate for ABCB1: Unlike its parent compound doxorubicin, this compound is known to be a poor substrate for the ABCB1 transporter.[1][2][3] This means it is less likely to be pumped out of the cells by ABCB1, resulting in lower levels of resistance.
-
Low level of ABCB1 expression: Confirm the expression level of ABCB1 in your resistant cell line using techniques like Western blot, qPCR, or flow cytometry. Low expression may not be sufficient to confer significant resistance to even known substrates.
-
Incorrect experimental setup: Review your cytotoxicity assay protocol. Ensure that drug concentrations and incubation times are appropriate. For instance, a short incubation time might not be sufficient to observe differences in drug accumulation and subsequent cytotoxicity.
2. I am observing high variability in my cytotoxicity assays. How can I improve the reproducibility of my results?
High variability in cytotoxicity assays can be attributed to several factors:
-
Cell health and passage number: Ensure that your cells are healthy and within a consistent passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Inconsistent cell seeding: Uneven cell seeding can lead to significant variations in cell number at the time of drug treatment. Use a cell counter for accurate seeding and ensure a single-cell suspension.
-
Drug stability and preparation: Prepare fresh drug solutions for each experiment. This compound, like other anthracyclines, can be sensitive to light and degradation.
-
Assay-specific issues: If using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Blue), ensure that the incubation times are optimized and that there is no interference from the compound itself.
3. My ABCB1 inhibitor is not effectively reversing the resistance to a known ABCB1 substrate in my resistant cell line. What should I check?
-
Inhibitor concentration and potency: Ensure you are using the inhibitor at an effective concentration. The potency of inhibitors can vary between cell lines. Perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor. For example, elacridar (B1662867) has been shown to reverse resistance at concentrations around 0.5 µM.[4][5]
-
Off-target effects or other resistance mechanisms: The resistance in your cell line might not be solely mediated by ABCB1. Other ABC transporters like ABCG2 (BCRP) or ABCC1 (MRP1) could also be involved.[6][7] Additionally, other resistance mechanisms such as altered drug metabolism or apoptosis pathways might be at play.[6][8]
-
Inhibitor stability: Check the stability of your inhibitor under your experimental conditions. Some inhibitors may be unstable in culture medium over long incubation periods.
4. How can I confirm that this compound is indeed a poor substrate for ABCB1 in my experimental system?
You can perform a drug efflux assay using a fluorescent ABCB1 substrate like Rhodamine 123.
-
Pre-load both wild-type and ABCB1-overexpressing cells with Rhodamine 123.
-
Incubate the cells in a drug-free medium and measure the decrease in intracellular fluorescence over time using flow cytometry.
-
In parallel, incubate another set of ABCB1-overexpressing cells with this compound and measure the efflux of Rhodamine 123.
-
If this compound does not significantly compete with Rhodamine 123 for efflux, it suggests it is a poor substrate for ABCB1. You can use a known ABCB1 substrate as a positive control for competition.
Troubleshooting Guides
Troubleshooting Unexpected Cytotoxicity Results
| Problem | Possible Cause | Suggested Solution |
| No difference in IC50 between wild-type and ABCB1-overexpressing cells for a known ABCB1 substrate. | 1. Loss of ABCB1 expression in the resistant line. 2. Contamination of cell lines. 3. Inactive drug. | 1. Verify ABCB1 expression by Western blot or flow cytometry. 2. Perform cell line authentication. 3. Use a fresh stock of the drug and verify its activity on a sensitive cell line. |
| This compound is more toxic to ABCB1-overexpressing cells than wild-type cells. | 1. Off-target effects of ABCB1 overexpression. 2. Collateral sensitivity. | 1. This is an interesting and publishable finding. Investigate potential mechanisms, such as altered membrane potential or lipid composition in resistant cells. |
| High background in colorimetric/fluorometric cytotoxicity assays. | 1. Microbial contamination. 2. Drug interference with the assay reagent. | 1. Check for contamination by microscopy and discard the culture if necessary. 2. Run a control with the drug in cell-free medium to check for direct reaction with the assay reagent. |
Data Presentation
Table 1: Comparative Cytotoxicity of Anthracyclines in Wild-Type vs. ABCB1-Overexpressing Cells
| Compound | Cell Line | IC50 (nM) | Fold Resistance (IC50 ABCB1 / IC50 Wild-Type) | Reference |
| Doxorubicin | K562 (Wild-Type) | ~20 | 2.5 - 9 | [1] |
| K562 (ABCB1-overexpressing) | ~50 - 180 | [1] | ||
| This compound | K562 (Wild-Type) | ~30 | ~1 | [1] |
| K562 (ABCB1-overexpressing) | ~30 | [1] | ||
| Idarubicin | K562 (Wild-Type) | ~10 | ~1 | [1] |
| K562 (ABCB1-overexpressing) | ~10 | [1] | ||
| N,N-Dimethyl-idarubicin | K562 (Wild-Type) | ~20 | ~1.7 | [1] |
| K562 (ABCB1-overexpressing) | ~32 | [1] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Cytotoxicity Assay (CellTiter-Blue Viability Assay)
This protocol is adapted from methodologies described in the literature for assessing the cytotoxic effects of anthracyclines.[1][2]
Materials:
-
Wild-type and ABCB1-overexpressing cells
-
Complete cell culture medium
-
This compound and other test compounds
-
96-well plates
-
CellTiter-Blue® Viability Assay reagent (Promega)
-
Plate reader capable of measuring fluorescence at 560/590 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (background) and cells with drug-free medium (untreated control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at 560nm(Ex)/590nm(Em) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
ABCB1-Mediated Efflux Assay (Flow Cytometry)
This protocol is based on methods used to assess the function of ABCB1 transporters.[9][10][11]
Materials:
-
Wild-type and ABCB1-overexpressing cells
-
Rhodamine 123 (fluorescent ABCB1 substrate)
-
This compound or other test compounds
-
Known ABCB1 inhibitor (e.g., verapamil, elacridar) as a positive control
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with the test compound or a known ABCB1 inhibitor for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for a further 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold buffer to remove extracellular Rhodamine 123.
-
Resuspend the cells in a fresh, pre-warmed buffer (with or without the test compound/inhibitor) and incubate at 37°C to allow for efflux.
-
At different time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cells and place them on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
A decrease in fluorescence over time indicates efflux of the substrate. Inhibition of efflux will result in higher intracellular fluorescence compared to the untreated control.
Visualizations
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
References
- 1. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Doxorubicin-resistant friend erythroleukemia cells are less resistant towards N,N-dimethylated antracylines [publica.fraunhofer.de]
- 4. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Role of ABCB1 in mediating chemoresistance of triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines [mdpi.com]
potential off-target effects of N,N-Dimethyldoxorubicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyldoxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound induces cell death primarily through chromatin damage by promoting the eviction of histones from chromatin.[1][2] Unlike its parent compound, doxorubicin (B1662922), it does not cause significant DNA double-strand breaks.[1][2] This altered mechanism of action is attributed to the N,N-dimethylation of the aminosugar moiety.[3]
Q2: What are the main off-target effects of this compound compared to Doxorubicin?
A2: this compound exhibits significantly fewer off-target toxicities compared to doxorubicin.[1][2] In murine models, it does not cause the cardiotoxicity, secondary tumor formation, or gonadal dysfunction associated with doxorubicin.[1] This improved safety profile is linked to its inability to induce DNA double-strand breaks.[2][4]
Q3: Is this compound susceptible to multidrug resistance transporters?
A3: this compound has been shown to be a poor substrate for ABC transporters like ABCB1 (P-glycoprotein) and ABCG2.[1][5] This makes it more effective than doxorubicin in cancer cells that overexpress these drug efflux pumps, a common mechanism of multidrug resistance.[1][5]
Q4: How does the cytotoxicity of this compound compare to other anthracyclines?
A4: The cytotoxicity of this compound is comparable to or greater than doxorubicin in various cancer cell lines.[1][6] Its efficacy is particularly notable in doxorubicin-resistant cell lines that overexpress ABCB1 and ABCG2 transporters.[5]
Troubleshooting Guides
Problem 1: Higher than expected cell viability in cancer cell lines after treatment.
-
Possible Cause 1: Multidrug Resistance. The cell line may be overexpressing multidrug resistance transporters other than ABCB1 and ABCG2, for which this compound's susceptibility is not well characterized.
-
Troubleshooting Step: Verify the expression of a panel of ABC transporters in your cell line using qPCR or Western blotting.
-
Possible Cause 2: Altered Chromatin State. The target cells might possess a chromatin structure that is less susceptible to histone eviction.
-
Troubleshooting Step: Assess the global chromatin accessibility of your cell line using techniques like ATAC-seq before and after treatment.
-
Possible Cause 3: Compound Instability. Improper storage or handling may have led to the degradation of this compound.
-
Troubleshooting Step: Verify the integrity of the compound using analytical methods like HPLC. Always prepare fresh dilutions for each experiment.
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variable Seeding Density. Inconsistent initial cell numbers can lead to variability in the final readout.
-
Troubleshooting Step: Ensure a uniform cell seeding density across all wells and plates. Use a cell counter for accuracy.
-
Possible Cause 2: Edge Effects in multi-well plates. Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.
-
Troubleshooting Step: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Possible Cause 3: Fluctuation in Incubation Conditions. Variations in CO2 levels, temperature, or humidity can impact cell growth and drug efficacy.
-
Troubleshooting Step: Regularly calibrate and monitor incubator conditions. Ensure even heat and gas distribution within the incubator.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Anthracyclines in Wildtype and Drug-Resistant Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Fold Change (Resistant/Wildtype) |
| Doxorubicin | K562 (Wildtype) | 320 | N/A |
| K562/ABCB1 | >10000 | >31.25 | |
| This compound | K562 (Wildtype) | 250 | N/A |
| K562/ABCB1 | 480 | 1.92 | |
| Idarubicin | K562 (Wildtype) | 30 | N/A |
| K562/ABCB1 | 30 | 1.0 | |
| N,N-Dimethyl-idarubicin | K562 (Wildtype) | 50 | N/A |
| K562/ABCB1 | 60 | 1.2 |
Data compiled from studies on human myelogenous leukemia (K562) and its ABCB1-overexpressing counterpart.[1][5]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Western Blot for γH2AX (Marker for DNA Double-Strand Breaks)
-
Cell Lysis: Treat cells with this compound (10 µM), a positive control (e.g., Etoposide, 10 µM), and a vehicle control for 2 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. Also, probe for a loading control like actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanisms of Doxorubicin vs. This compound.
Caption: Troubleshooting workflow for unexpected cell viability.
References
- 1. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry Settings for N,N-Dimethyldoxorubicin Fluorescence
Welcome to the technical support center for optimizing flow cytometry settings for N,N-Dimethyldoxorubicin fluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal laser and filter settings for detecting this compound fluorescence in flow cytometry?
A1: this compound, an analog of doxorubicin (B1662922), exhibits intrinsic fluorescence that can be readily detected by most standard flow cytometers. Based on the spectral properties of doxorubicin and published data on its derivatives, the optimal setup involves excitation with a blue or yellow-green laser and detection in the yellow-orange to red range.[1] A specific protocol for this compound has successfully utilized a 561 nm laser for excitation with a 610/20 nm bandpass filter for emission collection.[2] Alternatively, a 488 nm laser can be used for excitation, with emission typically collected using a filter around 585/42 nm.[3]
Q2: How does the fluorescence of this compound compare to Doxorubicin?
Q3: What are common causes of a weak or absent fluorescence signal when measuring this compound uptake?
A3: A weak or absent signal can stem from several factors:
-
Low Drug Uptake: The cell type being studied may have low permeability to the drug, or the incubation time and concentration may be insufficient.
-
Incorrect Instrument Settings: Suboptimal laser and filter selection, or incorrect photomultiplier tube (PMT) voltage settings can lead to poor signal detection.
-
Photobleaching: Excessive exposure of the sample to the excitation laser before or during acquisition can degrade the fluorescent signal.
-
Cell Health: Unhealthy or dying cells may not actively take up the drug.
Q4: How can I minimize background fluorescence and autofluorescence in my experiment?
A4: High background can obscure the specific signal from this compound. To minimize this:
-
Use an Unstained Control: Always include a sample of untreated cells to establish the baseline autofluorescence of your cell type.
-
Optimize Drug Concentration: Use the lowest concentration of this compound that provides a detectable signal above the autofluorescence background.
-
Choose Appropriate Filters: Select filters that maximize the collection of this compound's emission while excluding as much of the autofluorescence spectrum as possible. Autofluorescence is often more prominent in the blue and green channels.[6]
-
Cell Culture Media: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for your experiments.[7]
-
Fixation: If fixation is necessary, be aware that some fixatives like glutaraldehyde (B144438) can increase autofluorescence. Paraformaldehyde is often a better choice.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your flow cytometry experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Suboptimal Instrument Settings: Incorrect laser/filter combination or low PMT voltage. | Verify that the laser and emission filter align with the spectral properties of this compound (see Table 1). Incrementally increase the PMT voltage for the relevant channel, using your stained positive control to find the optimal setting where the signal is bright but not off-scale. |
| Low Drug Concentration or Incubation Time: Insufficient drug uptake by the cells. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. | |
| Photobleaching: Degradation of the fluorophore due to excessive light exposure. | Minimize the exposure of your samples to light. During acquisition, use the lowest laser power that provides an adequate signal. | |
| Cell Viability Issues: Poor cell health leading to reduced metabolic activity and drug uptake. | Assess cell viability before and after the experiment using a viability dye (e.g., propidium (B1200493) iodide, DAPI). Ensure cells are healthy and in the logarithmic growth phase. | |
| High Background Signal | High Autofluorescence: Intrinsic fluorescence from the cells themselves. | Run an unstained control to determine the level of autofluorescence. If possible, use a laser and filter combination that minimizes the excitation and detection of autofluorescence (e.g., shifting to redder channels).[6] Consider using a spectral flow cytometer to mathematically subtract the autofluorescence signature. |
| Nonspecific Binding: The drug may be binding to dead cells or debris. | Include a viability dye in your staining panel to gate out dead cells, which tend to bind nonspecifically to many compounds. Ensure your cell preparation is free of debris. | |
| Contaminated Reagents or Sheath Fluid: Fluorescent contaminants can increase background. | Use fresh, filtered buffers and sheath fluid. | |
| High Signal Variation (High CV) | Inconsistent Drug Uptake: Heterogeneity in the cell population's ability to take up the drug. | Ensure a single-cell suspension by gently vortexing or pipetting before acquisition. Analyze a sufficient number of events to obtain statistically robust data. |
| Instrument Flow Rate Too High: Cells are passing through the laser too quickly for a precise measurement. | Use a low to medium flow rate during acquisition to improve signal resolution. | |
| Cell Clumping: Aggregates of cells will give an artificially high fluorescence reading. | Ensure proper cell preparation to obtain a single-cell suspension. Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell clumps from your analysis. |
Quantitative Data Summary
The following tables provide key quantitative data to aid in the setup and optimization of your flow cytometry experiments for this compound.
Table 1: Recommended Flow Cytometer Settings for this compound and Analogs
| Parameter | Setting 1 | Setting 2 | Reference |
| Excitation Laser | 561 nm | 488 nm | [2],[1] |
| Emission Filter | 610/20 nm | 585/42 nm | [2],[3] |
| Alternative Emission Filter | PerCP-Cy5.5 | [1] |
Table 2: Fluorescence Properties of Doxorubicin (as a proxy for this compound)
| Property | Value | Reference |
| Excitation Maximum | ~470 nm | [1] |
| Emission Maximum | ~560-595 nm | [1][4] |
| Quantum Yield (in PBS) | ~4.39% | [4] |
| Molar Extinction Coefficient (at 480 nm) | 11,500 M⁻¹cm⁻¹ | [8] |
Detailed Experimental Protocol
This protocol provides a general framework for measuring this compound uptake in a cell line of interest. Optimization of concentrations and incubation times for your specific cell type is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with appropriate lasers and filters (e.g., 561 nm laser and 610/20 nm filter)
Procedure:
-
Cell Preparation:
-
Culture cells to a logarithmic growth phase.
-
On the day of the experiment, harvest the cells and perform a cell count.
-
Resuspend the cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Drug Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it to the desired final concentration in pre-warmed complete culture medium.
-
Add the this compound solution to the cell suspension. A typical starting concentration is 1 µM.[2]
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.[2]
-
-
Sample Washing:
-
Following incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant containing the drug.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again. Repeat this wash step twice to remove any unbound drug.
-
-
Sample Preparation for Flow Cytometry:
-
Resuspend the final cell pellet in an appropriate volume of cold PBS or flow cytometry staining buffer.
-
(Optional) If desired, perform a fixation step by resuspending the cells in a suitable fixative (e.g., 1-4% paraformaldehyde in PBS) for 10-15 minutes at room temperature. After fixation, wash the cells once with PBS.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with the appropriate laser and filter combination (e.g., 561 nm excitation, 610/20 nm emission filter).[2]
-
Run an unstained control sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to establish the baseline fluorescence.
-
Acquire data for your this compound-treated samples. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate flow cytometry software. Gate on the single-cell population and quantify the mean fluorescence intensity (MFI) in the relevant channel for your treated samples compared to the unstained control.
-
Visualizations
Caption: Experimental workflow for measuring this compound uptake.
Caption: Troubleshooting decision tree for common flow cytometry issues.
References
- 1. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Flow Cytometric Clonogenic Assay Reveals the Single-Cell Potency of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Synthesis of N,N-Dimethyldoxorubicin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyldoxorubicin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound derivatives?
A1: The primary challenges include:
-
Stereoselective Glycosylation: Achieving the desired axial α-glycosidic linkage between the daunosamine (B1196630) sugar moiety and the doxorubicin (B1662922) aglycone is critical for biological activity. The stereochemical outcome can be influenced by the choice of glycosyl donor, leaving group, and reaction conditions.[1][2][3][4][5]
-
Protecting Group Strategy: The multifunctional nature of both the aglycone and the sugar requires a robust protecting group strategy to prevent unwanted side reactions.[6] This includes the selective protection and deprotection of hydroxyl and amino groups.
-
Purification: Separation of the desired product from starting materials, byproducts, and stereoisomers often requires careful chromatographic purification.[1]
-
Stability: Anthracycline compounds can be sensitive to acidic and basic conditions, as well as light, which can lead to degradation.
Q2: Why is N,N-dimethylation of the daunosamine sugar important?
A2: N,N-dimethylation of the amino group on the sugar moiety has been shown to:
-
Increase the rate of histone eviction, a key mechanism of action for its anticancer activity.[1][7][8]
-
Abolish DNA double-strand break formation, which is associated with the cardiotoxicity of doxorubicin.[1][9][10] This leads to a more favorable safety profile.[1][10]
Q3: What is the primary mechanism of action for this compound derivatives?
A3: Unlike doxorubicin, which induces both DNA damage and chromatin damage, this compound and its derivatives primarily act by inducing chromatin damage through the eviction of histones.[1][7][8][9][10] This distinct mechanism is linked to their reduced cardiotoxicity.[1][8][10]
Q4: Can this compound derivatives be produced biosynthetically?
A4: Metabolic engineering of Streptomyces peucetius, the natural producer of doxorubicin, has been explored for the biosynthesis of N,N-dimethylated anthracyclines. While the production of N,N-dimethyldaunorubicin has been successful, the final conversion to this compound is inefficient due to the low affinity of the enzyme DoxA for the N,N-dimethylated substrate.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of glycosylation reaction | 1. Inefficient activation of the glycosyl donor. 2. Poor reactivity of the aglycone acceptor. 3. Unfavorable reaction conditions (temperature, solvent, promoter). 4. Degradation of starting materials or product. | 1. Use a more effective activating agent for the glycosyl donor (e.g., TESOTf). 2. Ensure the aglycone is properly solubilized and that protecting groups do not sterically hinder the reaction site. 3. Optimize reaction temperature and solvent. Screen different glycosylation promoters. 4. Perform the reaction under an inert atmosphere and protect from light. |
| Poor stereoselectivity (formation of β-anomer) | 1. The nature of the glycosyl donor and its protecting groups. 2. The reaction mechanism favoring the formation of the thermodynamic product. | 1. Employ glycosyl donors with participating protecting groups at C-2 to favor the formation of the 1,2-trans-glycoside (α-anomer). 2. The use of specific leaving groups, such as an alkynylbenzoate, has been shown to promote high α-selectivity.[1][2][4][5] 3. Modifying the solvent system can sometimes influence the stereochemical outcome. |
| Incomplete deprotection | 1. Deprotection conditions are too mild. 2. The protecting group is sterically hindered. 3. The deprotection reagent has degraded. | 1. Increase the reaction time, temperature, or concentration of the deprotection reagent. 2. Consider a different, more labile protecting group in the synthetic design. 3. Use fresh deprotection reagents. |
| Formation of multiple byproducts | 1. Non-selective reaction due to inadequate protection of functional groups. 2. Degradation of the product under reaction or workup conditions. | 1. Re-evaluate the protecting group strategy to ensure all sensitive functional groups are masked.[6] 2. Use milder reaction and purification conditions. Avoid strong acids or bases. |
| Difficulty in purifying the final product | 1. The product has similar polarity to impurities. 2. The product is unstable on the stationary phase (e.g., silica (B1680970) gel). | 1. Utilize high-performance liquid chromatography (HPLC) with different solvent systems or stationary phases. 2. Use a neutral stationary phase like alumina (B75360) or consider reverse-phase chromatography. Add a small amount of a weak base (e.g., triethylamine) to the eluent to prevent degradation on silica gel.[1] |
Experimental Protocols
Synthesis of this compound via Glycosylation
This protocol is a generalized procedure based on reported synthetic strategies.[1][4] Researchers should consult the primary literature for specific substrate and reagent quantities.
1. Preparation of the Glycosyl Donor:
-
Start with a suitable protected daunosamine derivative. The amino group can be protected, for example, as an azide (B81097) or a carbamate. The hydroxyl groups are typically protected with groups like silyl (B83357) ethers or acyl groups.
-
Introduce a suitable leaving group at the anomeric position. An alkynylbenzoate group has been reported to be effective in promoting stereoselective glycosylation.[1][2][4][5]
2. Glycosylation Reaction:
-
Dissolve the doxorubicin aglycone acceptor (with its phenolic hydroxyl groups protected) in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add the protected glycosyl donor to the solution.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -20 °C).
-
Add the glycosylation promoter (e.g., a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., pyridine (B92270) or triethylamine).
3. Deprotection and N,N-Dimethylation:
-
Remove the protecting groups from the sugar and aglycone moieties using appropriate deprotection conditions. The order of deprotection will depend on the specific protecting groups used.
-
The N,N-dimethylation of the primary amine on the sugar can be achieved through reductive amination using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or through other standard N-alkylation methods.
4. Purification:
-
Purify the final this compound derivative using column chromatography on silica gel or by preparative HPLC.[1]
Data Summary
Table 1: Cytotoxicity of selected N,N-Dimethylated Doxorubicin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | K562 | ~0.1 | [12] |
| This compound | K562 | ~0.05 | [12] |
| Epirubicin | K562 | ~0.1 | [12] |
| N,N-Dimethylepirubicin | K562 | ~0.02 | [12] |
| Daunorubicin | K562 | ~0.05 | [12] |
| N,N-Dimethyldaunorubicin | K562 | ~0.02 | [12] |
Note: IC50 values are approximate and can vary between studies.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for glycosylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
ensuring consistent N,N-Dimethyldoxorubicin activity across experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyldoxorubicin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation and to ensure consistent activity across experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an analog of doxorubicin (B1662922) that primarily acts through a distinct mechanism. Unlike doxorubicin, which induces both DNA double-strand breaks and chromatin damage, this compound's main cytotoxic effect is mediated by chromatin damage through the eviction of histones.[1] This separation of activities is attributed to the dimethylation of the amine group on the sugar moiety.[1] This unique mechanism is associated with a reduced cardiotoxicity profile compared to doxorubicin, making it a compound of significant interest in cancer research.[1]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
For consistent experimental results, proper handling of this compound is crucial. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Reconstitution: Briefly centrifuge the vial before opening. Dissolve the powdered this compound in DMSO to create a stock solution of 10 mM.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A study on doxorubicin, a closely related compound, showed stability for 22 days at 4-8°C when protected from light, suggesting that refrigerated short-term storage of this compound might be possible, but validation is recommended.[2]
-
Working Solutions: When preparing working solutions for cell-based assays, dilute the stock solution in the appropriate cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions. The final DMSO concentration in the culture medium should typically be kept below 0.5% to prevent solvent-induced cytotoxicity.
Q3: What are the expected IC50 values for this compound in common cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and experimental conditions. Generally, N,N-dimethylated anthracyclines have shown potent cytotoxicity.[1] Below is a summary of reported IC50 values for this compound and a comparison with Doxorubicin.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound and Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | ~0.1 - 0.3 | ~0.1 - 0.5 | [3] |
| A549 | Lung Carcinoma | ~0.2 | ~0.1 - 1.0 | [1] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly found | 2.50 | [4][5] |
| HeLa | Cervical Cancer | Not explicitly found | 2.92 | [4][5] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly found | 12.18 | [4][5] |
| UMUC-3 | Bladder Cancer | Not explicitly found | 5.15 | [4][5] |
| TCCSUP | Bladder Cancer | Not explicitly found | 12.55 | [4][5] |
| BFTC-905 | Bladder Cancer | Not explicitly found | 2.26 | [4][5] |
| M21 | Skin Melanoma | Not explicitly found | 2.77 | [4][5] |
| Huh7 | Hepatocellular Carcinoma | Not explicitly found | > 20 | [4][5] |
| VMCUB-1 | Bladder Cancer | Not explicitly found | > 20 | [4][5] |
Note: The IC50 values can be influenced by the assay method, incubation time, and specific cell culture conditions. Researchers should determine the IC50 for their specific experimental setup.
Troubleshooting Guides
Inconsistent Cytotoxicity Assay Results
Q: My IC50 values for this compound are highly variable between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cytotoxicity assays. Several factors can contribute to this variability.
-
Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Create a homogenous cell suspension and gently mix it between plating.
-
Compound Precipitation: this compound, especially at higher concentrations, may precipitate in aqueous media. Visually inspect your diluted solutions and perform serial dilutions to minimize this risk.
-
Incubation Time: Use a consistent incubation time with the compound across all experiments.
-
Assay-Specific Issues: For MTT or similar metabolic assays, ensure complete solubilization of the formazan (B1609692) product. Also, be aware that the compound's color could interfere with absorbance readings; include appropriate controls.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
Issues with Histone Eviction Assays
Q: I am not observing significant histone eviction with this compound treatment in my PAGFP-H2A assay. What should I check?
A: The photoactivatable GFP (PAGFP)-H2A assay is a powerful tool to visualize histone eviction. If you are not seeing the expected results, consider the following:
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time to observe the effect. A dose-response and time-course experiment is recommended.
-
Microscopy Setup: Check the settings of your confocal microscope, including the laser power for photoactivation and the imaging parameters. The loss of fluorescence should be quantified in the photoactivated region over time.
-
Cell Health: Use healthy, actively dividing cells for your experiments. Unhealthy cells may not respond as expected.
-
Control Compounds: Include a positive control that is known to induce histone eviction (e.g., Doxorubicin, if your cell line is sensitive in this manner) and a negative control (e.g., Etoposide, which primarily causes DNA damage without significant histone eviction).[6]
Problems with Cellular Uptake Assays
Q: My flow cytometry data for this compound uptake is inconsistent. How can I improve my results?
A: this compound is autofluorescent, which allows for its uptake to be measured by flow cytometry. To improve consistency:
-
Instrument Settings: Standardize the flow cytometer settings (laser power, detector voltages) for all experiments. Use calibration beads to ensure the instrument is performing consistently.
-
Cell Handling: Keep cells on ice as much as possible after harvesting to minimize efflux of the compound.
-
Compensation: Although this compound is autofluorescent, if you are using other fluorescent markers, ensure proper compensation to avoid spectral overlap.
-
Controls: Include unstained cells as a negative control to set the baseline fluorescence.
-
Time Points: Perform a time-course experiment to determine the optimal time point for measuring uptake in your cell line.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Histone Eviction Assay using PAGFP-H2A
-
Cell Culture: Use cells stably expressing Photoactivatable Green Fluorescent Protein-tagged Histone H2A (PAGFP-H2A).
-
Microscopy Setup: Plate the cells on a glass-bottom dish suitable for live-cell imaging on a confocal microscope equipped with a 405 nm laser for photoactivation and a 488 nm laser for imaging GFP.
-
Photoactivation: Identify a region of interest within the nucleus of a cell and photoactivate it with a brief pulse of the 405 nm laser.
-
Compound Addition: Immediately after photoactivation, add this compound at the desired concentration to the imaging medium.
-
Time-Lapse Imaging: Acquire a time-lapse series of images using the 488 nm laser to monitor the fluorescence intensity within the photoactivated region over time.
-
Quantification: Measure the mean fluorescence intensity of the photoactivated area at each time point. A decrease in fluorescence intensity indicates the eviction of PAGFP-H2A from the chromatin.[6][7]
Protocol 3: Cellular Uptake Assay by Flow Cytometry
-
Cell Treatment: Treat cells in suspension or adherent cells (harvested after treatment) with this compound at the desired concentration and for various time points.
-
Cell Harvesting: After incubation, place the cells on ice and wash them twice with ice-cold PBS to remove any unbound compound.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the emission in the appropriate channel (e.g., PE or PE-Texas Red channel).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of intracellular this compound.[8][9][10]
Mandatory Visualizations
Signaling Pathway of this compound vs. Doxorubicin
Caption: Comparative signaling pathways of Doxorubicin and this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Standard experimental workflow for characterizing this compound activity.
Troubleshooting Guide for Inconsistent Cytotoxicity Results
Caption: Troubleshooting decision tree for inconsistent this compound cytotoxicity data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gerpac.eu [gerpac.eu]
- 3. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates [frontiersin.org]
- 10. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Autofluorescence in N,N-Dimethyldoxorubicin Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of autofluorescence in N,N-Dimethyldoxorubicin imaging studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it fluorescent?
This compound is a derivative of the widely used anticancer drug doxorubicin (B1662922).[1][2][3] Like its parent compound, it possesses an anthracycline core, a chemical structure that gives the molecule its intrinsic fluorescent properties.[4] This fluorescence is a powerful tool, allowing researchers to visualize its uptake into cells and subcellular localization using fluorescence microscopy.[2][3] The excitation maximum for doxorubicin is around 470-500 nm, with an emission maximum near 595 nm, placing its signal squarely in the orange-red portion of the visible spectrum.[4][5][6]
Q2: What is autofluorescence and what causes it in my samples?
Autofluorescence is the natural fluorescence emitted by various biological molecules and structures within your cells or tissues, which is not related to your fluorescent drug.[7][8][9] It can be a significant source of background noise that obscures the specific signal from this compound.
Common endogenous sources of autofluorescence include:
-
Metabolic Coenzymes: NADH and flavins (like FAD and riboflavin) are major contributors, especially in metabolically active cells.[8][10][11]
-
Structural Proteins: Collagen and elastin, key components of the extracellular matrix, are highly autofluorescent, particularly in tissue sections.[10][11][12][13]
-
Aging Pigments: Lipofuscin is a granular pigment that accumulates in cells with age and fluoresces brightly across a broad range of wavelengths.[14][15][16]
-
Red Blood Cells: The heme groups in red blood cells can cause autofluorescence.[13]
Additionally, experimental procedures can induce or worsen autofluorescence:
-
Aldehyde Fixation: Fixatives like formaldehyde (B43269) (formalin) and glutaraldehyde (B144438) can react with proteins and other molecules to create fluorescent products.[7][10][12][13]
-
Heat and Dehydration: Processing steps that involve heat can increase autofluorescence, particularly in the red spectrum.[9][12][13]
-
Culture Media Components: Some media supplements, like phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[7][10]
Q3: How can I distinguish the this compound signal from autofluorescence?
Distinguishing the drug's signal from background autofluorescence is critical for accurate analysis. The key difference often lies in their spectral properties and distribution. Autofluorescence typically has a very broad emission spectrum, meaning it appears in multiple fluorescence channels (e.g., blue, green, and red).[12][13] this compound, while having a primary emission peak around 595 nm, will have a more defined spectral profile.
A crucial first step is to image an unstained control sample (a sample prepared in the exact same way but without the addition of this compound).[7] This allows you to visualize the location and intensity of the native autofluorescence in your specific samples.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your imaging experiments.
Problem 1: High, structured background fluorescence in my fixed tissue sections.
This is often caused by lipofuscin or collagen, especially in aged or connective tissues. The fluorescence can appear as distinct granules (lipofuscin) or fibrous structures (collagen).
-
Solution A: Chemical Quenching with Sudan Black B Sudan Black B (SBB) is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[15][16][17][18] It essentially acts as a dark mask over these autofluorescent granules.[18] Studies have shown SBB can suppress autofluorescence by 65-95%.[17][19]
-
Solution B: Photobleaching Photobleaching involves intentionally exposing the sample to intense light from the microscope's light source before acquiring the final image.[14][20] This process can destroy the fluorescent properties of many endogenous fluorophores, reducing the overall background.[14] This method is advantageous as it often has a minimal effect on the specific fluorescent probe compared to chemical quenchers.[14]
Problem 2: My drug signal is weak and obscured by a diffuse, hazy background.
This can be caused by aldehyde fixation or autofluorescent molecules within the cytoplasm like NADH and flavins.
-
Solution A: Spectral Unmixing If your microscope is equipped with a spectral detector, you can use a technique called spectral unmixing.[21][22] This computational method treats autofluorescence as a distinct fluorescent "species".[23] By first acquiring the emission spectrum of an unstained control sample, the software can mathematically subtract the autofluorescence contribution from your experimental image, isolating the true this compound signal.[22][23]
-
Solution B: Image Subtraction This is a straightforward digital processing technique.[24] First, you capture an image of an unstained control sample using the exact same imaging parameters (exposure time, gain, etc.) as your experimental sample. This control image represents the background autofluorescence. You can then use image analysis software to subtract this background image from your this compound image.[24][25]
Section 3: Data & Protocols
Data Presentation
Table 1: Spectral Characteristics of Doxorubicin vs. Common Autofluorescent Species.
| Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Doxorubicin | ~480 nm | ~595 nm | Signal is in the orange-red spectrum.[4] |
| Collagen / Elastin | 350 - 400 nm | 400 - 500 nm | Primarily affects blue and green channels.[12] |
| NADH | ~340 nm | ~450 nm | A primary source of cellular autofluorescence.[7][10] |
| Flavins (FAD) | ~450 nm | ~530 nm | Overlaps with green fluorophores.[10] |
| Lipofuscin | Broad (360 - 550 nm) | Broad (420 - 650 nm) | A major issue, fluoresces across multiple channels.[15] |
Table 2: Comparison of Autofluorescence Mitigation Techniques.
| Technique | Principle | Best For | Pros | Cons |
| Sudan Black B | Chemical Quenching | Lipofuscin in fixed tissue | Highly effective for lipofuscin; easy to perform.[17][19] | Can introduce its own background in far-red channels; requires careful washing.[15][16] |
| Photobleaching | Photodestruction | General background, fixation-induced autofluorescence | No chemical reagents needed; preserves specific signal well.[14] | Can be time-consuming; risks photobleaching the target fluorophore if not optimized.[26][27] |
| Spectral Unmixing | Computational Subtraction | Overlapping spectra, diffuse background | Highly specific; can separate multiple signals.[21][22] | Requires a spectral confocal microscope and appropriate software.[21] |
| Image Subtraction | Digital Processing | Uniform, diffuse background | Simple to implement with any imaging setup. | Requires a representative control image; less effective for heterogeneous autofluorescence.[24] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Fixed Samples
This protocol is for quenching lipofuscin-based autofluorescence in formalin-fixed tissue sections.
-
Preparation: Prepare a 0.1% - 0.3% solution of Sudan Black B powder in 70% ethanol (B145695).[18] Stir or shake overnight in the dark to dissolve, then filter the solution using a 0.2 µm filter to remove any undissolved particles.
-
Rehydration: Deparaffinize and rehydrate your fixed tissue sections as per your standard protocol.
-
Incubation: After your final immunolabeling or staining steps, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.[18] The optimal time may vary by tissue type.
-
Washing: Briefly dip the slides in 70% ethanol to remove excess SBB dye.
-
Rinse: Thoroughly rinse the slides in a physiological buffer like PBS. Crucially, do not use detergents in any subsequent wash steps , as this will remove the SBB.[16][18]
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 2: Pre-acquisition Photobleaching
This protocol is designed to reduce general background fluorescence before imaging.
-
Sample Preparation: Prepare your slide with the this compound-treated cells or tissue.
-
Locate Region of Interest: Using transmitted light (e.g., DIC or phase contrast), find the area you wish to image. This minimizes exposure of your target area to fluorescence excitation.[27]
-
Bleaching Step: Switch to the fluorescence light path. Open the shutter and expose the entire field of view to high-intensity excitation light. Use a broad-spectrum light source if possible.[14] The duration can range from a few minutes to over an hour depending on the sample and light source intensity.[14][20] You will need to optimize this time; monitor the background reduction on a test slide to find the point where autofluorescence is significantly reduced without excessively damaging your signal of interest.
-
Image Acquisition: Close the shutter. Switch to your standard imaging settings (which should use lower light intensity or shorter exposure times than the bleaching step) and capture your final image.[27]
Protocol 3: Image Subtraction Workflow
This is a post-acquisition digital correction method.
-
Acquire Experimental Image: Capture an image of your sample treated with this compound. Let's call this Image_Experimental.
-
Acquire Control Image: On a separate slide, prepare a control sample that has undergone all the same preparation steps (fixation, permeabilization, etc.) but was not treated with the drug.
-
Capture Background Image: Move to the control slide and capture an image of a representative area. It is critical that you use the exact same acquisition settings (e.g., objective, exposure time, laser power, gain, camera binning) as you did for Image_Experimental. Let's call this Image_Background.[25]
-
Perform Subtraction: Using image analysis software (like ImageJ/Fiji, CellProfiler, or microscope vendor software), subtract the background image from your experimental image: Image_Corrected = Image_Experimental - Image_Background
-
Analysis: Perform all subsequent quantitative analysis on the Image_Corrected file.
Section 4: Visual Guides
Caption: Troubleshooting workflow for selecting an autofluorescence mitigation strategy.
Caption: Key sources of autofluorescence and their corresponding mitigation methods.
Caption: The principle of separating signals using spectral unmixing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 2 from Fluorescence properties of doxorubicin in PBS buffer and PVA films. | Semantic Scholar [semanticscholar.org]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Autofluorescence - Wikipedia [en.wikipedia.org]
- 9. Causes of Autofluorescence [visikol.com]
- 10. Autofluorescence [jacksonimmuno.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 14. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. zellbio.eu [zellbio.eu]
- 17. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Autofluorescence Quenching | Visikol [visikol.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 22. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 24. Background Subtraction [evidentscientific.com]
- 25. Michael Hooker Microscopy Facility [microscopy.unc.edu]
- 26. benchchem.com [benchchem.com]
- 27. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide: N,N-Dimethyldoxorubicin vs. Doxorubicin in Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of N,N-Dimethyldoxorubicin and its parent compound, doxorubicin (B1662922). The following sections present quantitative cytotoxicity data, outline the experimental methodologies used for these assessments, and visualize the distinct mechanisms of action that underpin their cellular effects.
Quantitative Analysis of Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the comparative IC50 values for this compound and doxorubicin across various cancer cell lines as reported in the literature. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) | Key Observations |
| K562 | Chronic Myelogenous Leukemia | ~0.32[1] | ~0.02[1] | This compound is significantly more potent in this cell line. |
| K562/ABCB1 | Doxorubicin-Resistant Leukemia | >10[2] | ~0.032[2] | This compound effectively overcomes ABCB1-mediated drug resistance.[2] |
| A549 | Lung Carcinoma | > 20[3] | Data not available in reviewed sources | Doxorubicin shows low potency in this cell line. |
| FM3 | Melanoma | Data not available in reviewed sources | Data not available in reviewed sources | Both compounds were tested, but specific IC50 values were presented graphically as part of a larger dataset.[4] |
| MelJuSo | Melanoma | Data not available in reviewed sources | Data not available in reviewed sources | N,N-dimethylated compounds generally showed better cellular uptake.[5] |
| U2OS | Osteosarcoma | Data not available in reviewed sources | Data not available in reviewed sources | Cytotoxicity profiles were found to be consistent across different cancer origins.[1] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76[3] | Data not available in reviewed sources | Doxorubicin is considered effective against this cell line.[3] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[3] | Data not available in reviewed sources | Shows moderate sensitivity to doxorubicin.[3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific viability assay used.
Uncoupling Efficacy from Toxicity: The Mechanism of Action
A key differentiator between doxorubicin and this compound lies in their molecular mechanisms of action. While both are effective anticancer agents, this compound is designed to reduce the severe side effects associated with doxorubicin, such as cardiotoxicity and the formation of secondary tumors.[5]
Doxorubicin exerts its cytotoxic effects through a dual mechanism: it intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks, and it also causes chromatin damage by evicting histones.[1][6] The combination of these two activities is believed to be responsible for its potent anticancer effects but also its significant cardiotoxicity.[1][5]
In contrast, this compound, along with compounds like aclarubicin, primarily acts by inducing histone eviction without causing DNA double-strand breaks.[5][7] This uncoupling of DNA damage from chromatin damage appears to retain potent cytotoxicity against cancer cells while mitigating the cardiotoxic side effects.[7] Studies have shown that N,N-dimethylation of the sugar moiety generally enhances histone eviction and cytotoxicity.[7]
Experimental Protocols
The IC50 values presented in this guide are predominantly determined using cell viability assays such as the MTT or CellTiter-Blue® assays. These colorimetric and fluorometric assays, respectively, measure the metabolic activity of cells, which correlates with the number of viable cells.
CellTiter-Blue® Cell Viability Assay
The CellTiter-Blue® assay is based on the ability of living cells to convert a redox dye (resazurin) into a fluorescent end product (resorufin).[8]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., this compound and doxorubicin) for a defined period (e.g., 2 hours).[4]
-
Reagent Addition: After the treatment period, the drug-containing medium is removed, and fresh medium is added, followed by the addition of the CellTiter-Blue® reagent to each well.[4][9]
-
Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of resazurin (B115843) to resorufin (B1680543) by viable cells.[9]
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[9]
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan (B1609692) crystals.
-
Cell Seeding and Treatment: Similar to the CellTiter-Blue® assay, cells are seeded in 96-well plates and treated with the compounds.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours to allow formazan crystal formation.[10]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.[10][11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of around 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells, and the IC50 is determined from the dose-response curve.
It is important to note that doxorubicin's red color can interfere with colorimetric assays like MTT, potentially requiring protocol modifications such as replacing the medium with a clear buffer before measurement.[12]
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Divergent Mechanisms of Action.
Caption: Cytotoxicity Experimental Workflow.
References
- 1. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real-research.com [real-research.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. 4.4. MTT Viability Assay [bio-protocol.org]
- 5. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Blue® Cell Viability Assay [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure [mdpi.com]
- 11. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N,N-Dimethyldoxorubicin and Other Next-Generation Anthracyclines
In the landscape of cancer chemotherapy, anthracyclines have long been a cornerstone for treating a variety of malignancies. However, their clinical utility is often hampered by significant cardiotoxicity. This has spurred the development of next-generation anthracyclines, designed to retain or enhance anti-tumor efficacy while mitigating adverse effects. This guide provides a comparative analysis of N,N-Dimethyldoxorubicin against other notable next-generation anthracyclines, including pixantrone, amrubicin (B1664947), and sabrubicin, with a focus on their mechanisms of action, efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: A Shift in Cytotoxic Strategy
First-generation anthracyclines, such as doxorubicin (B1662922), exert their anticancer effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks, and the generation of reactive oxygen species (ROS), which contributes to cardiotoxicity.[1][2] Next-generation anthracyclines have been engineered to modulate these activities, aiming for a more favorable therapeutic index.
This compound distinguishes itself by primarily inducing chromatin damage through histone eviction , a mechanism it shares with aclarubicin.[3][4][5] Unlike doxorubicin, it does not cause significant DNA double-strand breaks, a key factor in its reduced cardiotoxicity.[3][4][5] The dimethylation of the amino sugar moiety is crucial for this altered mechanism.[6]
Pixantrone , an aza-anthracenedione, is a potent inhibitor of topoisomerase II with a preference for the topoisomerase IIα isoform, which is more abundant in cancer cells than in cardiomyocytes.[7] This selectivity, along with its reduced ability to produce ROS, is thought to contribute to its lower cardiotoxicity compared to doxorubicin.[8]
Amrubicin is a synthetic anthracycline that is converted to its active metabolite, amrubicinol, which is a potent topoisomerase II inhibitor.[9][10][11] Its mechanism is more aligned with traditional anthracyclines in its targeting of topoisomerase II, though it exhibits reduced cardiotoxicity.
Sabrubicin is another next-generation anthracycline currently in development. While detailed mechanistic studies are less prevalent in publicly available literature, it is designed to overcome mechanisms of tumor resistance.
Figure 1. Primary mechanisms of action for Doxorubicin and selected next-generation anthracyclines.
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of these compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this assessment, with lower values indicating higher potency.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | ~0.2 | [6] |
| MelJuSo | Melanoma | ~0.3 | [6] | |
| U2OS | Osteosarcoma | ~0.4 | [6] | |
| A549 | Lung Carcinoma | Varies | [12] | |
| FM3 | Melanoma | Varies | [12] | |
| Pixantrone | K562 | Chronic Myelogenous Leukemia | 0.10 | [7] |
| K/VP.5 (etoposide-resistant) | Chronic Myelogenous Leukemia | 0.56 | [7] | |
| T47D | Breast Cancer | 0.0373 | [13] | |
| OVCAR5 | Ovarian Cancer | 0.136 | [13] | |
| AMO-1 | Multiple Myeloma | ~0.5 | [14] | |
| KMS-12-BM | Multiple Myeloma | ~0.5 | [14] | |
| Amrubicin | A549 | Non-Small Cell Lung Cancer | Varies | [9] |
| SBC-3 | Small Cell Lung Cancer | 0.862 | [15] | |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | 0.08 | [7] |
| TCCSUP | Bladder Cancer | 12.55 | [16] | |
| BFTC-905 | Bladder Cancer | 2.26 | [16] | |
| HeLa | Cervical Cancer | 2.92 | [16] | |
| MCF-7 | Breast Cancer | 2.50 | [16] |
Note: IC50 values can vary significantly based on the assay conditions and the specific characteristics of the cell line used. Direct comparison should be made with caution when data is from different studies.
Safety Profile: A Focus on Cardiotoxicity
The primary advantage of next-generation anthracyclines lies in their improved safety profile, particularly the reduction in cardiotoxicity.
This compound has demonstrated a significantly lower potential for cardiotoxicity in preclinical models.[3][4][5] This is attributed to its inability to induce DNA double-strand breaks and reduced generation of ROS.[3][4][5]
Pixantrone was specifically developed to minimize cardiac damage. Studies in mice have shown that it causes minimal cardiotoxicity and does not exacerbate pre-existing cardiomyopathy, unlike doxorubicin and mitoxantrone (B413).[17] However, some in vitro studies using H9c2 cardiomyocytes suggest potential for cytotoxicity at clinically relevant concentrations.[18]
Amrubicin also exhibits a favorable cardiac safety profile compared to doxorubicin. Clinical data suggests a lower incidence of cardiotoxic events.[19]
| Feature | This compound | Pixantrone | Amrubicin | Doxorubicin (Reference) |
| Primary Cardiotoxicity Mechanism | Low ROS production, no DNA double-strand breaks | Reduced ROS production, Topo IIα selectivity | Lower propensity for cardiac damage | ROS generation, Topo IIβ inhibition in cardiomyocytes |
| Preclinical Cardiotoxicity | Significantly lower than doxorubicin | Significantly lower than doxorubicin and mitoxantrone | Lower than doxorubicin | Dose-dependent and cumulative |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/WST-1 Assay)
Figure 2. General workflow for determining in vitro cytotoxicity of anthracyclines.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Pixantrone, Amrubicin, Doxorubicin).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.
-
Color Development: The plates are incubated for an additional 1 to 4 hours, during which viable cells metabolize the reagent to produce a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
IC50 Calculation: The absorbance values are used to generate dose-response curves, from which the IC50 value for each compound is calculated.
In Vitro Cardiotoxicity Assay (Cardiomyocyte Viability)
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a cardiomyocyte cell line (e.g., H9c2) are cultured.[20][21][22][23][24]
-
Drug Exposure: The cardiomyocytes are exposed to various concentrations of the anthracyclines for a defined period (e.g., 24-72 hours).[20]
-
Viability Assessment: Cell viability can be assessed using multiple endpoints:
-
LDH Release: Measurement of lactate (B86563) dehydrogenase (LDH) released into the culture medium, an indicator of cell membrane damage.[25]
-
Mitochondrial Function: Assays such as the MTT or resazurin (B115843) reduction assay to assess mitochondrial metabolic activity.
-
Apoptosis: Staining with markers like Annexin V and propidium (B1200493) iodide followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Beating Frequency: For hiPSC-CMs, changes in the spontaneous beating rate can be monitored as a functional endpoint.[20]
-
Histone Eviction Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Additive effects of amrubicin with cisplatin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amrubicin, a novel 9-aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of genomic biomarkers for anthracycline-induced cardiotoxicity in human iPSC-derived cardiomyocytes: an in vitro repeated exposure toxicity approach for safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Pluripotent Stem Cell-Derived Cardiomyocytes for Assessment of Anticancer Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lirias.kuleuven.be [lirias.kuleuven.be]
- 23. ahajournals.org [ahajournals.org]
- 24. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anthracyclines induce cardiotoxicity through a shared gene expression response signature - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Histone Eviction Mechanism of N,N-Dimethyldoxorubicin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N-Dimethyldoxorubicin's performance against its parent compound, Doxorubicin (B1662922), and other anthracyclines, with a focus on validating its unique histone eviction mechanism. This document synthesizes experimental data, details key protocols, and visualizes complex biological processes to facilitate a deeper understanding of this promising anti-cancer agent.
This compound, a synthetic analogue of the widely used chemotherapeutic agent Doxorubicin, has emerged as a compound of significant interest due to its distinct mechanism of action. Unlike Doxorubicin, which induces both DNA double-strand breaks and histone eviction, this compound primarily acts by evicting histones from chromatin.[1][2][3] This uncoupling of activities is associated with a more favorable safety profile, notably a reduction in the cardiotoxicity that severely limits the clinical application of Doxorubicin.[1][2][4][5][6] This guide delves into the experimental validation of this mechanism, offering a comparative analysis with other anthracyclines.
Comparative Analysis of Cytotoxicity and Mechanism of Action
Recent studies have systematically evaluated a library of anthracycline analogues to dissect their structure-activity relationships. A general trend indicates that N,N-dimethylation of the aminosugar moiety enhances cytotoxicity and shifts the primary mechanism of action towards histone eviction, while reducing or eliminating DNA damage.[1][3][4]
Table 1: Comparison of IC50 Values and Mechanistic Activities of Selected Anthracyclines
| Compound | Cell Line | IC50 (nM) | Primary Mechanism of Action | DNA Double-Strand Breaks (γH2AX Induction) | Histone Eviction | Reference |
| Doxorubicin | K562 | ~50 | DNA Damage & Histone Eviction | Yes | Yes | [1][7][8] |
| This compound | K562 | ~25 | Histone Eviction | No | Yes | [1][3][6] |
| Aclarubicin | K562 | ~30 | Histone Eviction | No | Yes | [1][3][4] |
| Epirubicin | K562 | ~60 | DNA Damage & Histone Eviction | Yes | Yes | [1] |
| N,N-Dimethylepirubicin | K562 | ~15 | Histone Eviction | No | Yes | [1][2] |
| Daunorubicin | K562 | ~40 | DNA Damage & Histone Eviction | Yes | Yes | [1] |
| N,N-Dimethyldaunorubicin | K562 | ~20 | Histone Eviction | No | Yes | [1] |
| Idarubicin | K562 | ~10 | DNA Damage & Histone Eviction | Yes | Yes | [1] |
| N,N-Dimethyl-idarubicin | K562 | ~12 | Histone Eviction | No | Yes | [1] |
Note: IC50 values are approximate and can vary between studies and experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
The data clearly indicates that N,N-dimethylated analogues, including this compound, are often more potent (lower IC50) than their parent compounds while lacking the DNA-damaging activity.[1][2] The histone eviction capacity has been shown to be a better predictor of anthracycline cytotoxicity than their DNA damaging activity.[1]
Visualizing the Divergent Pathways
The distinct mechanisms of Doxorubicin and this compound can be visualized as a branching pathway leading to different cellular outcomes and, consequently, different clinical profiles.
Experimental Protocols for Validating Histone Eviction
A multi-pronged experimental approach is crucial for robustly validating the histone eviction mechanism of this compound and distinguishing it from DNA-damaging agents.
Assessment of DNA Double-Strand Breaks (γH2AX Western Blotting)
This method indirectly quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX at serine 139 (γH2AX), a key event in the DNA damage response.[2][7][8]
-
Cell Treatment: Treat cancer cell lines (e.g., K562) with this compound, Doxorubicin (positive control), and a vehicle control for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse cells and extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for γH2AX. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to a reporter enzyme (e.g., HRP) for chemiluminescent detection. Quantify band intensities to compare the levels of γH2AX induction between treatments.[8]
Live-Cell Imaging of Histone Release (PAGFP-H2A)
This technique allows for the real-time visualization of histone eviction in living cells.[2][9][10]
-
Cell Line Generation: Establish a stable cell line (e.g., MelJuSo) expressing a histone variant (e.g., H2A) tagged with a photoactivatable green fluorescent protein (PAGFP).[10]
-
Photoactivation: Use a 405 nm laser to photoactivate PAGFP-H2A in a defined region of the nucleus.
-
Drug Treatment and Imaging: Treat the cells with the compounds of interest and monitor the fluorescence signal over time using confocal laser scanning microscopy.
-
Analysis: A decrease in fluorescence intensity in the photoactivated region indicates the release (eviction) of the tagged histones from the chromatin.[10]
Chromatin Immunoprecipitation (ChIP) followed by Quantitative PCR (qPCR)
ChIP-qPCR is a powerful technique to quantify the association of specific proteins, such as histones, with specific genomic regions.[11][12][13]
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.[12]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a histone protein (e.g., H3 or H4).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Use quantitative PCR with primers for specific gene promoters or other genomic regions to determine the amount of DNA that was bound to the histone of interest. A decrease in the amount of precipitated DNA in drug-treated cells compared to controls indicates histone eviction.[11][14]
Logical Framework for Mechanism Validation
The validation of this compound's histone eviction mechanism relies on a logical framework that systematically excludes alternative modes of action and provides direct evidence for chromatin disruption.
References
- 1. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for Histone Eviction in trans upon Induction of the Yeast PHO5 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
cross-resistance analysis between N,N-Dimethyldoxorubicin and other chemotherapeutics
A comparative analysis of N,N-Dimethyldoxorubicin's efficacy in overcoming cross-resistance in cancer cells, with a focus on its advantages over traditional anthracyclines.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and other chemotherapeutic agents, particularly in the context of multidrug resistance. The data presented herein demonstrates the potential of this compound to circumvent common resistance mechanisms, offering a promising alternative for treating refractory cancers.
Overcoming P-glycoprotein Mediated Resistance
A primary mechanism of resistance to doxorubicin (B1662922) is the overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). This efflux pump actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and cytotoxic efficacy.
This compound and other N,N-dimethylated anthracyclines have been shown to be poor substrates for the P-gp pump. This characteristic allows them to accumulate in resistant cells at significantly higher concentrations than doxorubicin, leading to a dramatic decrease in drug resistance.[1] Studies in doxorubicin-resistant Friend erythroleukemia cells (F4-6 ADM2R), which exhibit increased expression of multidrug resistance (MDR) genes, showed a 200-fold resistance to doxorubicin, while the resistance to this compound was substantially lower.[1][2] This is corroborated by uptake studies where the accumulation of daunorubicin (B1662515) was decreased in resistant cells, but no significant reduction was observed for N,N-dimethyldaunorubicin.[1]
The table below summarizes the 50% inhibitory concentration (IC50) values, illustrating the reduced resistance to N,N-dimethylated anthracyclines in a doxorubicin-resistant cell line.
| Compound | IC50 in Wild-Type F4-6 Cells (ng/mL) | IC50 in Doxorubicin-Resistant F4-6/MDR Cells (ng/mL) | Fold Resistance |
| Doxorubicin (DOX) | 3-6 | 1155 | ~192-385 |
| Daunorubicin (DNR) | 3-6 | 463 | ~77-154 |
| This compound (DMDOX) | 3-6 | 127 | ~21-42 |
| N,N-Dimethyldaunorubicin (DMDNR) | 3-6 | 26 | ~4-9 |
Data compiled from studies on Friend erythroleukemia cells.[2]
Differential Mechanism of Action: A Key to Overcoming Resistance
Beyond its ability to evade efflux pumps, this compound exhibits a distinct mechanism of action compared to doxorubicin. While doxorubicin induces cell death primarily through the generation of DNA double-strand breaks and histone eviction from chromatin, this compound acts predominantly through histone eviction.[3][4][5] This is a critical distinction, as resistance to doxorubicin can also arise from enhanced DNA repair mechanisms.
The lack of significant DNA damage induction by this compound is also associated with a more favorable safety profile, notably reduced cardiotoxicity, a major dose-limiting side effect of doxorubicin.[3][6][4][5]
The following diagram illustrates the proposed mechanism by which this compound circumvents P-gp-mediated resistance.
References
- 1. Decreased resistance to N,N-dimethylated anthracyclines in multidrug-resistant Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-resistant friend erythroleukemia cells are less resistant towards N,N-dimethylated antracylines [publica.fraunhofer.de]
- 3. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cardiotoxicity of N,N-Dimethyldoxorubicin and Doxorubicin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiotoxicity profiles of N,N-Dimethyldoxorubicin and its parent compound, doxorubicin (B1662922), in preclinical animal models. While direct comparative quantitative data for this compound is emerging, this guide synthesizes the existing mechanistic understanding and preclinical observations to highlight its potential for reduced cardiotoxicity. The well-documented cardiotoxic effects of doxorubicin serve as a benchmark for comparison.
Executive Summary
Doxorubicin is a highly effective anthracycline antibiotic widely used in cancer chemotherapy. However, its clinical utility is significantly limited by a dose-dependent cardiotoxicity that can lead to severe and irreversible heart failure.[1][2] this compound, a synthetic analogue of doxorubicin, has been developed to mitigate this cardiotoxicity while retaining potent anticancer activity. The fundamental difference in their mechanism of action at the molecular level is believed to be the primary reason for the reduced cardiotoxicity of this compound.[1][3]
Recent studies have shown that this compound induces chromatin damage by evicting histones, a mechanism that contributes to its anticancer effects.[3] Crucially, unlike doxorubicin, it does not cause significant DNA double-strand breaks, the key event linked to doxorubicin-induced cardiotoxicity.[1][3] This uncoupling of chromatin damage from DNA damage is a promising strategy for developing safer anthracycline-based therapies. While extensive quantitative data from head-to-head animal studies are not yet widely published, the available evidence strongly suggests a significantly improved safety profile for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the expected outcomes based on the known mechanisms of doxorubicin and the reported preclinical findings for this compound. The data for doxorubicin is compiled from various animal studies and represents typical findings. The data for this compound is largely qualitative and based on the assertion from multiple studies that it lacks the severe side effects of doxorubicin.[3]
Table 1: Comparison of Cardiac Function in Animal Models
| Parameter | Doxorubicin | This compound (Expected) |
| Left Ventricular Ejection Fraction (LVEF) | Significant Decrease | Minimal to no significant decrease |
| Fractional Shortening (FS) | Significant Decrease | Minimal to no significant decrease |
| Cardiac Output (CO) | Decrease | Stable |
| Heart Rate (HR) | Variable (may decrease with chronic administration) | Stable |
Table 2: Comparison of Cardiac Histopathology in Animal Models
| Parameter | Doxorubicin | This compound (Expected) |
| Myofibrillar Loss | Present and often severe | Absent or minimal |
| Cytoplasmic Vacuolization | Present and widespread | Absent or minimal |
| Cardiomyocyte Necrosis and Apoptosis | Present | Absent or significantly reduced |
| Fibrosis | Increased interstitial fibrosis | No significant increase |
Table 3: Comparison of Biochemical Markers of Cardiotoxicity in Animal Models
| Marker | Doxorubicin | This compound (Expected) |
| Cardiac Troponin I (cTnI) & T (cTnT) | Significantly elevated | No significant elevation |
| Creatine Kinase-MB (CK-MB) | Significantly elevated | No significant elevation |
| Lactate Dehydrogenase (LDH) | Significantly elevated | No significant elevation |
| Brain Natriuretic Peptide (BNP) | Significantly elevated | No significant elevation |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cardiotoxicity. Below are representative protocols for evaluating the cardiac effects of anthracyclines in rodent models, which would be applicable for a head-to-head comparison of doxorubicin and this compound.
Chronic Cardiotoxicity Model in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Drug Administration:
-
Control Group: Saline (0.9% NaCl) administered intraperitoneally (i.p.) once weekly for 4 weeks.
-
Doxorubicin Group: Doxorubicin (5 mg/kg) administered i.p. once weekly for 4 weeks (cumulative dose: 20 mg/kg).
-
This compound Group: this compound (equivalent molar dose to doxorubicin) administered i.p. once weekly for 4 weeks.
-
-
Monitoring:
-
Body weight and general health are monitored weekly.
-
Echocardiography is performed at baseline and at specified intervals (e.g., 2, 4, and 6 weeks after the final dose) to assess cardiac function.
-
-
Endpoint Analysis:
-
At the end of the study period, blood is collected for biochemical analysis of cardiac injury markers.
-
Hearts are excised, weighed, and processed for histopathological examination (H&E and Masson's trichrome staining).
-
Assessment of Cardiac Function (Echocardiography)
-
Mice are lightly anesthetized with isoflurane.
-
Transthoracic echocardiography is performed using a high-frequency ultrasound system.
-
M-mode images of the left ventricle are acquired to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated using standard formulas.
Histopathological Analysis
-
Harvested hearts are fixed in 10% neutral buffered formalin.
-
Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.
-
A semi-quantitative scoring system can be used to evaluate the degree of myocyte vacuolization, myofibrillar loss, and interstitial fibrosis.
Biochemical Analysis
-
Blood samples are centrifuged to obtain serum.
-
Serum levels of cTnI, cTnT, CK-MB, and LDH are measured using commercially available ELISA kits.
Mandatory Visualizations
Signaling Pathways of Cardiotoxicity
The following diagrams illustrate the distinct molecular mechanisms of doxorubicin and this compound that underpin their differential cardiotoxic profiles.
Caption: Doxorubicin-induced cardiotoxicity pathway.
Caption: Mechanism of this compound.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative in vivo study of anthracycline cardiotoxicity.
Caption: In vivo cardiotoxicity assessment workflow.
References
comparative analysis of gene expression changes induced by N,N-Dimethyldoxorubicin
A Comparative Analysis of Gene Expression Changes Induced by N,N-Dimethyldoxorubicin
A Guideline for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound, a promising doxorubicin (B1662922) analogue, focusing on its distinct mechanism of action and the consequent changes in gene expression. While direct comparative transcriptomic data between this compound and doxorubicin is not yet publicly available, this document synthesizes existing research to infer and present the expected differential effects on gene expression, supported by cytotoxicity data and a detailed examination of their mechanisms.
Introduction: The Quest for Safer Anthracyclines
Anthracyclines, such as doxorubicin, are among the most effective and widely used anticancer agents. However, their clinical utility is often limited by severe side effects, most notably cardiotoxicity, which is primarily attributed to their mechanism of inducing DNA double-strand breaks. This has spurred the development of analogues with modified structures to reduce toxicity while maintaining or enhancing efficacy. This compound has emerged as a significant candidate in this pursuit. It demonstrates comparable cytotoxicity to doxorubicin in various cancer cell lines but exhibits a markedly different and safer mechanism of action.
Divergent Mechanisms of Action: DNA Damage vs. Histone Eviction
The fundamental difference between doxorubicin and this compound lies in their primary interaction with cellular components.
-
Doxorubicin: The classical mechanism of doxorubicin involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that ultimately results in apoptosis.
-
This compound: In contrast, this compound's primary mode of action is the induction of "histone eviction".[1][2] It intercalates into DNA and displaces histone proteins from chromatin, particularly in open and transcriptionally active regions. This leads to chromatin damage and disruption of the epigenome and transcriptome, which also culminates in apoptosis but without the widespread DNA damage caused by doxorubicin.[1][2] This distinction is critical, as the lack of significant DNA double-strand break formation is associated with the reduced cardiotoxicity observed with this compound.[3]
References
A Head-to-Head Comparison of N,N-Dimethyldoxorubicin and Epirubicin Cytotoxicity
In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a wide array of malignancies. Epirubicin (B1671505), a well-established anthracycline, has long been used for its potent cytotoxic effects. However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity. This has spurred the development of novel analogs with improved safety profiles, such as N,N-Dimethyldoxorubicin. This guide provides a detailed, data-driven comparison of the cytotoxic properties of this compound and epirubicin, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits a distinct cytotoxic mechanism compared to epirubicin, primarily inducing cell death through chromatin damage via histone eviction, while notably lacking the DNA-damaging activity characteristic of traditional anthracyclines.[1][2][3][4][5] This difference in mechanism is linked to a reduction in the severe side effects associated with doxorubicin (B1662922) and its analogs, such as cardiotoxicity.[2] Epirubicin, in contrast, exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[6][7][8][9][10] While direct comparative cytotoxicity data is limited, available information suggests that this compound and its dimethylated counterparts can be more potent against certain cancer cell lines, including those with drug resistance, than their non-methylated parent compounds.[1]
Mechanism of Action
This compound: A Focus on Chromatin Damage
This compound represents a paradigm shift in anthracycline action. Its primary mechanism involves the eviction of histones from chromatin, leading to what is termed "chromatin damage."[1][2] This process disrupts the normal structure and function of chromatin, ultimately triggering cell death pathways. Crucially, this compound does not induce the formation of DNA double-strand breaks, a key mediator of the cardiotoxicity seen with conventional anthracyclines.[2][3][4] The dimethylation of the aminosugar moiety is critical for this altered mechanism.[1]
Epirubicin: The Classical DNA Damage Pathway
Epirubicin, the 4'-epi-isomer of doxorubicin, functions through the well-established mechanism of DNA intercalation and topoisomerase II poisoning.[6][7][8] By inserting itself between DNA base pairs, it obstructs DNA and RNA synthesis.[6] Furthermore, it stabilizes the DNA-topoisomerase II complex, which prevents the re-ligation of DNA strands after they have been cleaved by the enzyme.[7][8] This leads to an accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[9][11] Epirubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[9]
Comparative Cytotoxicity Data
A study by Wander et al. (2021) identified N,N-dimethylepirubicin (a closely related compound) as a highly potent anthracycline that does not induce DNA damage but remains cytotoxic.[2][3][4] The same study noted that compounds with a tertiary amine, like this compound, generally exhibit lower IC50 values (indicating higher potency) across various tumor cell lines compared to their non-methylated counterparts.[2] Another study highlighted that this compound and other N,N-dimethylated analogs were significantly more cytotoxic against both wildtype and drug-resistant (ABCB1- and ABCG2-overexpressing) cells compared to their non-methylated parent compounds.[1]
The following table summarizes representative IC50 values for epirubicin in various cancer cell lines to provide a baseline for its cytotoxic potential.
| Cell Line | Cancer Type | Epirubicin IC50 | Reference |
| U-87 | Glioblastoma | 6.3 µM | [12] |
| MDA-MB-231 | Breast Cancer | Not specified, but induced 32.9% apoptosis at 72h | [13] |
| ZR75-1 | Breast Cancer | Data available in referenced study | [14] |
| MCF-7 | Breast Cancer | Dose-dependent inhibition of proliferation | [15] |
| SKBR-3 | Breast Cancer | Dose-dependent inhibition of proliferation | [15] |
| HeLa | Cervical Carcinoma | IC90 of 0.5 µg/ml | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of action of this compound and epirubicin lead to the activation of different downstream signaling pathways culminating in cell death.
Caption: Contrasting mechanisms of this compound and Epirubicin.
Experimental Workflow for Cytotoxicity Assessment
A standardized workflow is crucial for comparing the cytotoxic effects of different compounds. The following diagram illustrates a typical experimental pipeline for determining and comparing the cytotoxicity of this compound and epirubicin.
Caption: General experimental workflow for comparative cytotoxicity studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[17]
-
Drug Treatment: Prepare serial dilutions of this compound and epirubicin in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 50% N,N-dimethylformamide and 20% SDS).[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or epirubicin at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Epirubicin is known to cause G2/M arrest in some cell lines.[11]
Conclusion
This compound and epirubicin represent two distinct approaches to anthracycline-based chemotherapy. While epirubicin relies on the classical mechanism of DNA damage, this compound leverages a novel mechanism of chromatin damage through histone eviction, which appears to circumvent some of the major toxicities associated with traditional anthracyclines.[2] The available data suggests that this compound and its analogs hold promise as potent cytotoxic agents, particularly in the context of drug-resistant cancers.[1] Further direct comparative studies are warranted to fully elucidate the relative cytotoxic profiles of these two compounds and to guide the future development of safer and more effective cancer therapies.
References
- 1. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epirubicin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Epirubicin Hydrochloride? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Articles [globalrx.com]
- 11. Cyclophosphamide and epirubicin induce high apoptosis in microglia cells while epirubicin provokes DNA damage and microglial activation at sub-lethal concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Epirubicin pretreatment enhances NK cell-mediated cytotoxicity against breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
